3-(4-Fluorophenyl)-2-methylbutanoic acid
Descripción
BenchChem offers high-quality 3-(4-Fluorophenyl)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(8(2)11(13)14)9-3-5-10(12)6-4-9/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHOABNDOPVMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490400-07-1 | |
| Record name | 3-(4-fluorophenyl)-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
3-(4-Fluorophenyl)-2-methylbutanoic acid chemical structure and analysis
The following technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid , a fluorinated phenylaliphatic building block used in pharmaceutical research.
Structural Characterization, Synthetic Pathways, and Analytical Profiling
Executive Summary
3-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid scaffold characterized by the presence of two adjacent stereocenters and a para-fluorinated aromatic ring. In drug discovery, this moiety serves as a critical pharmacophore for neprilysin inhibitors , gamma-secretase modulators , and anti-inflammatory agents . The introduction of the fluorine atom enhances metabolic stability by blocking para-oxidation on the phenyl ring, while the vicinal dimethyl branching (at C2 and C3) introduces significant steric constraints, locking the molecule into specific bioactive conformations.
This guide details the chemical architecture, validated synthetic methodologies, and rigorous analytical protocols required for the handling and characterization of this compound.
Chemical Architecture & Stereochemistry
Structural Nomenclature
-
IUPAC Name: 3-(4-Fluorophenyl)-2-methylbutanoic acid[1]
-
Molecular Formula: C₁₁H₁₃FO₂[2]
-
Molecular Weight: 196.22 g/mol [1]
-
Key Functional Groups: Carboxylic acid (pKa ~4.5), Fluorobenzene, Vicinal dimethyl motif.
Stereochemical Complexity
The molecule possesses two chiral centers at positions C2 and C3, resulting in four possible stereoisomers (two enantiomeric pairs).
-
Pair A (Syn/Erythro): (2R,3S) and (2S,3R)
-
Pair B (Anti/Threo): (2R,3R) and (2S,3S)
In biological systems, the diastereomeric ratio (dr) is critical. The steric clash between the C2-methyl and C3-methyl groups restricts rotation around the C2-C3 bond, often favoring the anti conformation in the solid state to minimize gauche interactions.
Synthetic Methodology
Primary Synthesis Route: The Reformatsky Protocol
While various routes exist (e.g., alkylation of phenylacetic acids), the Reformatsky Reaction followed by hydrogenolysis offers the highest regiocontrol for establishing the 2,3-dimethyl backbone.
Step-by-Step Protocol:
-
Reformatsky Coupling:
-
Reagents: 4-Fluoroacetophenone, Ethyl 2-bromopropionate, Activated Zinc dust.
-
Solvent: Anhydrous THF or Benzene/Toluene.
-
Mechanism: Zinc inserts into the
-bromoester to form an organozinc enolate, which attacks the ketone of the acetophenone. -
Intermediate: Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-methylbutanoate.
-
-
Dehydration:
-
Reagents: p-Toluenesulfonic acid (pTSA), Reflux with Dean-Stark trap.
-
Product: Ethyl 3-(4-fluorophenyl)-2-methylbut-2-enoate (mixture of E/Z isomers).
-
-
Catalytic Hydrogenation & Hydrolysis:
-
Reagents: H₂ (50 psi), Pd/C (10%), followed by LiOH/THF hydrolysis.
-
Outcome: Reduction of the alkene establishes the C2/C3 stereocenters.
-
Note: Using chiral phosphine ligands (e.g., Ru-BINAP) during hydrogenation can induce enantioselectivity.
-
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway via Reformatsky coupling and subsequent reduction.
Analytical Profiling
Accurate characterization requires differentiating this compound from its structural isomer, 3-(4-fluorophenyl)-2-methylpropanoic acid.
Nuclear Magnetic Resonance (NMR) Analysis
The following shifts are diagnostic for the 2-methylbutanoic acid backbone.
| Nucleus | Assignment | Shift (ppm) | Multiplicity | Coupling (J) | Notes |
| ¹H | COOH | 11.0 - 12.5 | Broad Singlet | - | Exchangeable |
| ¹H | Ar-H (C2', C6') | 7.15 - 7.25 | Multiplet | - | Ortho to alkyl |
| ¹H | Ar-H (C3', C5') | 6.95 - 7.05 | Multiplet | J_HF ~ 8.5 Hz | Ortho to Fluorine |
| ¹H | C3-H (Benzylic) | 2.95 - 3.10 | Multiplet | - | Chiral center |
| ¹H | C2-H (Alpha) | 2.55 - 2.70 | Multiplet | - | Chiral center |
| ¹H | C3-Me | 1.25 | Doublet | 7.0 Hz | Diagnostic for "butanoic" |
| ¹H | C2-Me | 1.05 | Doublet | 7.0 Hz | - |
| ¹³C | C=O[2][3][4][5] | ~181.0 | Singlet | - | Carbonyl |
| ¹³C | C-F (Ar) | ~161.5 | Doublet | J_CF ~ 245 Hz | Direct F-attachment |
HPLC Method for Chiral Resolution
Separation of the four stereoisomers is essential for pharmaceutical applications.
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose/Amylose based).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Expected Elution: The enantiomers of the anti diastereomer typically elute separately from the syn pair due to different solvating interactions with the chiral stationary phase.
Mass Spectrometry (ESI-MS)
-
Ionization: Negative Mode (ESI-).
-
Molecular Ion: [M-H]⁻ = 195.1 m/z.
-
Fragmentation:
-
Loss of CO₂ (Decarboxylation) -> m/z 151.
-
Tropylium ion formation (characteristic of alkyl-benzenes).
-
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation.[6]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
CymitQuimica. (2025). 3-(4-Fluorophenyl)-2-methylbutanoic acid Product Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15487791: 3-(4-Fluorophenyl)-2-methylpropanoic acid (Isomer Comparison). Retrieved from
-
Sigma-Aldrich. (2025). Fluorinated Phenylacetic Acid Derivatives: Synthesis and Application. Retrieved from
-
V. A. Soloshonok. (2002). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. ResearchGate.[7] Retrieved from
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 51632-33-8 (C11H13FO2) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid starting materials
This guide details the technical synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: 51632-33-8).
This molecule features a carboxylic acid tail, an
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent strategy. The carbon skeleton suggests the coupling of an aromatic ketone with a propionate derivative.
Strategic Disconnections
-
C2–C3 Disconnection (Reformatsky Protocol): Breaking the bond between the
-carbon and -carbon reveals 4-fluoroacetophenone and ethyl 2-bromopropionate as the most logical precursors. -
Aromatic Functionalization (Friedel-Crafts): The ketone precursor can be synthesized from fluorobenzene via Friedel-Crafts acylation, providing a cost-effective vertical integration.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic pathway decomposing the target into accessible commodity chemicals via Reformatsky coupling.
Part 2: Synthesis of Starting Material (4-Fluoroacetophenone)
While 4-Fluoroacetophenone is commercially available, in-house synthesis via Friedel-Crafts acylation is often required for isotopic labeling or cost reduction in large-scale campaigns.
Reaction Scheme
Fluorobenzene + Acetic Anhydride (+ AlCl
Protocol 1: Friedel-Crafts Acylation
-
Reagents: Fluorobenzene (1.0 equiv), Aluminum Chloride (AlCl
, 2.2 equiv), Acetic Anhydride (1.1 equiv). -
Solvent: Dichloromethane (DCM) or neat Fluorobenzene (if used in excess).
Step-by-Step Methodology:
-
Lewis Acid Activation: In a flame-dried 3-neck flask under N
, suspend anhydrous AlCl in dry DCM at 0°C. -
Acylating Agent Addition: Add acetic anhydride dropwise. The solution will clarify as the acylium ion complex forms.
-
Substrate Addition: Add fluorobenzene dropwise, maintaining internal temperature
. The reaction is exothermic. -
Reflux: Warm to room temperature, then reflux (40°C) for 2–3 hours to drive para-selectivity (thermodynamic control).
-
Quench: Pour the mixture carefully onto crushed ice/HCl. Caution: AlCl
hydrolysis is violent. -
Workup: Extract with DCM. Wash organics with 1M NaOH (to remove acetic acid) and brine.
-
Purification: Distillation under reduced pressure (bp ~196°C at atm, ~80°C at 15 mmHg).
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 85–92% |
| Selectivity | >95% para-isomer (due to F sterics/electronics) |
| Appearance | Colorless to pale yellow liquid |
Part 3: Synthesis of the Target Acid (The Reformatsky Route)
This route constructs the C2-C3 bond and establishes the carbon skeleton.
Phase A: The Reformatsky Coupling
Reaction: 4-Fluoroacetophenone + Ethyl 2-bromopropionate + Zn
Mechanism: Oxidative insertion of Zinc into the C-Br bond forms a zinc enolate, which attacks the ketone.
Protocol:
-
Zinc Activation: Use granular zinc (1.5 equiv). Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying in vacuo. Ideally, add a crystal of Iodine or TMSCl to initiate.
-
Solvent System: 1:1 Benzene/Toluene or THF (anhydrous).
-
Initiation: Reflux a small portion of the bromide/ketone mixture with the Zn until turbidity appears (signaling reaction start).
-
Addition: Add the remaining mixture of 4-fluoroacetophenone (1.0 equiv) and ethyl 2-bromopropionate (1.2 equiv) dropwise to maintain a gentle reflux without external heating.
-
Hydrolysis: Cool to 0°C and quench with cold 10% H
SO . -
Isolation: Separate the organic layer, wash with NaHCO
, dry over MgSO , and concentrate to yield the crude Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-methylbutanoate .
Phase B: Dehydration and Hydrogenation
The
Step 1: Dehydration
-
Reflux the crude hydroxy ester in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water.
-
Product: Ethyl 3-(4-fluorophenyl)-2-methylbut-2-enoate (mixture of E/Z isomers).
Step 2: Hydrogenation
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Conditions: Ethanol, H
atmosphere (balloon pressure or 3 atm in Parr shaker), RT, 12 hours. -
Mechanism: Syn-addition of hydrogen across the alkene.
-
Result: Ethyl 3-(4-fluorophenyl)-2-methylbutanoate. Note: This step sets the relative stereochemistry (diastereomeric ratio).
Phase C: Saponification
Reaction: Ester Hydrolysis
Protocol:
-
Dissolve the hydrogenated ester in Methanol.
-
Add NaOH (2.0 equiv, 4M aqueous solution).
-
Reflux for 3 hours.
-
Workup: Evaporate methanol. Dilute residue with water.[1] Wash with Ether (removes neutrals). Acidify aqueous layer to pH 1 with Conc. HCl.
-
Extraction: Extract the precipitate/oil with Ethyl Acetate.
-
Crystallization: Recrystallize from Hexane/Ethyl Acetate to obtain the solid acid.
DOT Diagram: Synthesis Workflow
Caption: Operational workflow from coupling to final isolation.
Part 4: Analytical Characterization & Stereochemistry
Expected Analytical Data
| Technique | Expected Signal | Interpretation |
| 1H NMR | C2-Methyl doublet | |
| 1H NMR | C3-Methyl doublet (benzylic) | |
| 1H NMR | Aromatic protons (splitting due to F) | |
| 19F NMR | Single peak (decoupled) | |
| MS (ESI) | [M-H]- 195.1 | Negative ion mode (Carboxylic acid) |
Stereochemical Considerations
The product contains two chiral centers, creating two diastereomers (Syn and Anti), each existing as an enantiomeric pair.
-
Diastereomer Separation: The Syn/Anti diastereomers usually possess distinct physical properties (MP, solubility). Fractional crystallization of the acid or flash chromatography of the ester (prior to hydrolysis) is effective.
-
Enantiomeric Resolution: To isolate a specific enantiomer (e.g., for drug development), react the racemic acid with a chiral amine (e.g.,
-methylbenzylamine or quinine). Recrystallize the diastereomeric salt to constant optical rotation, then release the free acid with dilute HCl.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Shriner, R. L. "The Reformatsky Reaction." Organic Reactions, 1942, 1, 1. Link
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to
-Unsaturated Esters." Journal of the American Chemical Society, 1998, 120(22), 5579–5580. (Alternative asymmetric route). Link -
PubChem. "2-(4-Fluorophenyl)-3-methylbutanoic acid (Compound)." National Library of Medicine. Link (Note: Isomeric structure for data comparison).
-
Org. Synth. "
-Phenylbutyric acid."[1] Organic Syntheses, Coll.[1] Vol. 2, p.498. (General protocol for aryl-butyric acid workup). Link
Sources
Strategic Deployment of Fluorinated Arylcarboxylic Acids in Medicinal Chemistry
Executive Summary: The Fluorine Pivot
In modern drug discovery, the fluorinated arylcarboxylic acid scaffold is not merely a structural motif; it is a functional tool used to manipulate the physicochemical "Goldilocks zone" of a drug candidate. The strategic introduction of fluorine into the benzoic acid pharmacophore serves three distinct engineering purposes: pKa modulation (altering ionization states), metabolic blocking (preventing CYP450 oxidation), and lipophilicity tuning (enhancing membrane permeability).
This guide dissects the biological activity of these compounds, moving beyond basic structure-activity relationships (SAR) into the causal mechanisms that drive their efficacy in therapeutic applications like Transthyretin (TTR) stabilization and COX inhibition.
Physicochemical Foundation: The Inductive Power
The biological activity of arylcarboxylic acids is governed by their ability to ionize (forming the carboxylate anion) and their ability to permeate lipid bilayers. Fluorine, being the most electronegative element (
pKa Modulation
The acidity of the carboxylic group is directly influenced by the position of the fluorine atom on the aromatic ring. By stabilizing the carboxylate anion through electron withdrawal, fluorine lowers the pKa. This is critical for optimizing the ratio of ionized to unionized drug at physiological pH (7.4), which dictates both solubility and binding affinity.
Table 1: Comparative Acidity of Fluorinated Benzoic Acids
| Compound | Structure | pKa (approx) | Biological Implication | |
| Benzoic Acid | 4.20 | 0.00 | Baseline reference. | |
| 2-Fluorobenzoic Acid | 3.27 | -0.93 | Significant drop. Increased ionization at pH 7.4. | |
| 3-Fluorobenzoic Acid | 3.86 | -0.34 | Moderate inductive effect. | |
| 4-Fluorobenzoic Acid | 4.14 | -0.06 | Minimal effect (Inductive vs. Resonance cancellation). | |
| Pentafluorobenzoic Acid | 1.60 | -2.60 | Highly acidic; exists almost exclusively as anion in vivo. |
Data synthesized from standard physicochemical literature [1].
Lipophilicity (LogP vs. LogD)
While the C-F bond is hydrophobic, the impact on biological lipophilicity is complex. Fluorination typically increases the intrinsic lipophilicity (LogP).[1][2] However, because ortho-fluorination lowers pKa, it increases the ionized fraction at pH 7.4, which can actually lower the effective distribution coefficient (LogD7.4). This "chameleon" effect is used to improve oral bioavailability while maintaining solubility.
Mechanistic Case Studies
Transthyretin (TTR) Stabilization: Tafamidis
Tafamidis represents the pinnacle of fluorinated aryl acid engineering. It treats TTR amyloidosis by kinetically stabilizing the TTR tetramer.[3][4][5][6]
-
Mechanism: TTR is a homotetramer that transports thyroxine (T4). In disease states, the tetramer dissociates into monomers, which misfold into amyloid fibrils.[4][5][6]
-
The Role of the Scaffold: Tafamidis (a benzoxazole carboxylic acid derivative) binds to the T4 binding pockets at the dimer-dimer interface.
-
The Carboxylate moiety forms a critical electrostatic network with the
-amino group of Lys15 and the hydroxyl of Ser117 . -
The Dichlorophenyl ring (analogous to fluorinated variants in SAR studies) occupies the inner hydrophobic pocket, mimicking the iodine atoms of thyroxine.
-
-
Outcome: This binding raises the activation energy barrier for tetramer dissociation, effectively "gluing" the protein together [2].
COX Inhibition: Flufenamic Acid
Flufenamic acid (a fenamate) utilizes a trifluoromethyl (
-
Mechanism: It inhibits Cyclooxygenase (COX) enzymes.[7][8][9][10]
-
The Fluorine Effect: The
group is bulky and highly lipophilic. It forces the diphenylamine structure into a non-coplanar conformation, which is essential for fitting into the hydrophobic channel of the COX active site. The electron-withdrawing nature also acidifies the NH group, strengthening the hydrogen bond with the active site residues [3].
Visualizing the Logic
The following diagram illustrates the decision matrix for deploying fluorine on an aryl acid scaffold.
Figure 1: Strategic decision matrix for fluorination. Ortho-substitution drives electronic changes (pKa), while Meta/Para substitution primarily affects metabolic and lipophilic profiles.
Experimental Protocols
To validate the biological utility of a fluorinated aryl acid, one must verify its resistance to oxidative metabolism. The Microsomal Stability Assay is the industry standard for this validation.
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final conc. in phosphate buffer).
-
Stop Solution (Acetonitrile with internal standard).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike with Test Compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.
Self-Validating Check:
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil is stable, the microsomes are inactive; discard the data.
-
Interpretation: A successful fluorination strategy should show a
increase in compared to the non-fluorinated analog, specifically if the fluorine blocks a predicted site of hydroxylation (e.g., para-position).
Workflow Diagram
Figure 2: Step-by-step workflow for verifying metabolic stability improvements conferred by fluorination.
Future Outlook: 18F-Radiolabeling
Beyond therapeutics, fluorinated arylcarboxylic acids are prime candidates for PET (Positron Emission Tomography) imaging. The stability of the
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[3][4][5][6] Proceedings of the National Academy of Sciences. Link
-
Manjunatha, H., et al. (2020).[11] Structure-activity relationship studies of fenamic acid derivatives. Current Topics in Medicinal Chemistry. Link
-
Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews. Link
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ovid.com [ovid.com]
- 4. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 5. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
Chemo-Structural Analysis of 3-(4-Fluorophenyl)-2-methylbutanoic Acid
A Technical Guide to Physicochemical Properties, Synthetic Control, and Stereochemical Analysis[1]
Executive Summary & Physicochemical Profile[1][2][3][4]
3-(4-Fluorophenyl)-2-methylbutanoic acid is a specialized chiral carboxylic acid intermediate used primarily in the development of metalloprotease inhibitors, agrochemicals, and as a lipophilic bioisostere of isoleucine in peptidomimetic drug design.[1] Its structure—characterized by a vicinal stereocenter arrangement (C2 and C3)—presents unique challenges in stereoselective synthesis and analytical resolution.
The presence of the fluorine atom at the para-position of the phenyl ring significantly enhances metabolic stability by blocking oxidative metabolism (CYP450-mediated hydroxylation) while increasing lipophilicity compared to its non-fluorinated analog.[1]
Molecular Snapshot[1]
| Property | Data |
| IUPAC Name | 3-(4-Fluorophenyl)-2-methylbutanoic acid |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| CAS Number | 1490400-07-1 (General/Racemic) |
| Physical State | Solid (typically off-white powder) or viscous oil |
| Predicted pKa | 4.75 ± 0.10 (Carboxylic acid) |
| Predicted LogP | 2.65 (Moderate Lipophilicity) |
| SMILES | CC(C(C1=CC=C(C=C1)F)C)C(=O)O |
Stereochemical Complexity: The "2,3-Chiral" Problem
Unlike simple aryl-alkanoic acids (like Ibuprofen), this molecule possesses two adjacent chiral centers at positions C2 and C3.[1] This results in four potential stereoisomers, grouped into two diastereomeric pairs:
-
Syn-diastereomers: (2R,3S) and (2S,3R)
-
Anti-diastereomers: (2R,3R) and (2S,3S)
Why This Matters in Drug Development
In biological systems, the spatial arrangement of the C2-methyl and C3-aryl groups dictates binding affinity.[1] For instance, in neprilysin (NEP) inhibitors, the "anti" configuration is often required to fit the hydrophobic pocket of the enzyme.
-
Synthetic Implication: A non-selective synthesis will yield a complex mixture of all four isomers, requiring difficult chromatographic separation.
-
Strategic Approach: Diastereoselective synthesis (controlling syn vs. anti ratio) is critical before attempting enantiomeric resolution.
Synthetic Pathways & Protocols
The most robust route to construct the 3-aryl-2-methylbutanoic acid skeleton with diastereocontrol is the Copper-Catalyzed Conjugate Addition of an aryl Grignard reagent to an
Protocol: Diastereoselective Conjugate Addition
Objective: Synthesize the racemic anti-diastereomer of 3-(4-fluorophenyl)-2-methylbutanoic acid.
Reagents:
-
Substrate: Ethyl tiglate (Ethyl (E)-2-methylbut-2-enoate)[1]
-
Nucleophile: 4-Fluorophenylmagnesium bromide (1.0 M in THF)[1]
-
Catalyst: Copper(I) Iodide (CuI) or CuBr·SMe₂
-
Solvent: Anhydrous THF
-
Temperature: -78°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend CuI (10 mol%) in anhydrous THF. Cool to -78°C.[1]
-
Grignard Addition: Slowly add 4-Fluorophenylmagnesium bromide (1.5 equiv) dropwise. The solution will turn yellow/brown, indicating the formation of the organocuprate species (Gilman reagent).
-
Substrate Introduction: Add Ethyl tiglate (1.0 equiv) dissolved in THF dropwise over 30 minutes. The use of the (E)-isomer (Tiglate) generally favors the formation of the anti-diastereomer due to the transition state geometry.[1]
-
Reaction & Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl solution (turns deep blue due to complexed copper).
-
Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH. Add LiOH (2M aqueous, 3 equiv) and stir at RT for 12 hours. Acidify to pH 2 with 1M HCl. Extract and recrystallize (Hexanes/EtOAc) to obtain the free acid.
Pathway Visualization (DOT)
Figure 1: Synthetic workflow via Copper-Catalyzed Conjugate Addition, highlighting the origin of stereocontrol.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following markers.
Nuclear Magnetic Resonance (¹H-NMR)
The key to distinguishing diastereomers lies in the coupling constants (
-
H-2 (Methine alpha to COOH): Multiplet at
2.6–2.8 ppm.[1] -
H-3 (Benzylic Methine): Multiplet at
3.0–3.2 ppm.[1] -
Diagnostic: The anti isomer typically exhibits a larger vicinal coupling constant (
Hz) compared to the syn isomer ( Hz) due to the preferred trans-diaxial conformation in the solution state.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Target Ion:
at 195.2. -
Fragmentation: Look for the tropylium ion derivative or loss of
( ~151).
Pharmaceutical Applications & Bioisosterism[1]
The Fluorine Effect
The substitution of hydrogen with fluorine at the para-position of the phenyl ring serves three critical medicinal chemistry functions:
-
Metabolic Blocking: Prevents rapid oxidation at the para-position, extending the half-life (
) of the molecule in vivo [1]. -
Lipophilicity Modulation: Increases LogP by approximately 0.2–0.4 units, enhancing blood-brain barrier (BBB) permeability if used in CNS-active agents.[1]
-
Conformational Bias: The electronic repulsion of the fluorine can subtly alter the preferred conformation of the phenyl ring when binding to receptor pockets.
Structural Analogues
This acid is a key building block for:
-
Neprilysin Inhibitors: Used in heart failure medications (similar to the Sacubitril scaffold).
-
GABA Analogs: If converted to an amine (via Curtius rearrangement), it yields 3-(4-fluorophenyl)-2-methylpropylamine derivatives, which are structural hybrids of Phenibut and Pregabalin.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15487791, 3-(4-Fluorophenyl)-2-methylpropanoic acid (Analog Reference). Retrieved from [Link]
-
Wikipedia. (2024). 2-Methylbutanoic acid (Synthetic Precursor Context). Retrieved from [Link][2][3]
Sources
Technical Guide: Spectroscopic Profiling of 3-(4-Fluorophenyl)-2-methylbutanoic acid
[1][2]
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
Molecular Formula:
[2][3] -
Key Structural Features:
-
Carboxylic Acid: Terminal polar functional group (H-bond donor/acceptor).[1][2]
-
Fluorophenyl Moiety: Para-substituted aromatic ring (diagnostic AA'BB' system with
F coupling). -
Dual Chiral Centers: Carbon-2 and Carbon-3 are stereogenic centers.[1][2] The compound exists as two diastereomeric pairs (
and ).[2] Note: Spectroscopic data (NMR) typically shows signal duplication unless a single diastereomer is isolated.
-
Structural Analysis Diagram
The following diagram outlines the connectivity and stereochemical relationships critical for interpreting the NMR data.
Figure 1: Structural logic flow indicating how chirality influences the observed spectroscopic data.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is the primary tool for structural validation.[2] The presence of the fluorine atom introduces spin-spin coupling (
H NMR Data (400 MHz, CDCl )
-
Solvent: Chloroform-
(CDCl ) is standard.[1][2] -
Reference: TMS (
0.00 ppm) or residual CHCl ( 7.26 ppm).
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 10.50 – 12.00 | Broad Singlet | 1H | — | Acidic proton; shift varies with concentration/H-bonding.[1][2] |
| Ar-H (Ortho to F) | 6.95 – 7.05 | Multiplet | 2H | Characteristic shielding by F; AA'BB' system part A. | |
| Ar-H (Meta to F) | 7.10 – 7.20 | Multiplet | 2H | Deshielded relative to ortho; AA'BB' system part B. | |
| H-3 (Benzylic) | 2.95 – 3.10 | Multiplet | 1H | Complex | Methine proton at C3; couples with C4-Me, H-2, and Ar ring.[1][2] |
| H-2 (Alpha) | 2.55 – 2.70 | Multiplet | 1H | Complex | Methine proton at C2; couples with C2-Me and H-3.[1][2] |
| C3-Me | 1.25 – 1.35 | Doublet | 3H | Methyl group attached to the benzylic carbon.[1][2] | |
| C2-Me | 1.05 – 1.15 | Doublet | 3H | Methyl group attached to the alpha carbon.[1][2] |
Diastereomeric Note: If the sample is a racemic mixture of diastereomers (e.g., syn and anti), you will observe two sets of signals for the methyl doublets and methine protons.[2] The chemical shift difference (
C NMR Data (100 MHz, CDCl )
The
| Carbon Type | Shift ( | Splitting Pattern | Assignment | |
| C=O | 180.5 – 182.0 | Singlet | — | Carboxylic acid carbonyl. |
| C-4' (Ar-F) | 161.5 (d) | Doublet | Ipso-carbon attached directly to Fluorine. | |
| C-1' (Ar-ipso) | 139.0 (d) | Doublet | Ipso-carbon attached to the alkyl chain.[1][2] | |
| C-2'/6' (Ar) | 128.5 (d) | Doublet | Meta to Fluorine (Ortho to alkyl).[2] | |
| C-3'/5' (Ar) | 115.2 (d) | Doublet | Ortho to Fluorine (shielded).[2] | |
| C-2 ( | 47.5 – 48.5 | Singlet | — | Chiral center |
| C-3 ( | 41.5 – 42.5 | Singlet | — | Chiral center |
| C3-Me | 20.5 – 21.5 | Singlet | — | Methyl on C3.[1][2] |
| C2-Me | 14.5 – 16.0 | Singlet | — | Methyl on C2.[1][2] |
F NMR Data (376 MHz, CDCl )
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used primarily to confirm functional groups and monitor the presence of water or impurities.[2]
| Wavenumber (cm | Vibration Mode | Intensity | Description |
| 2800 – 3200 | O-H Stretch | Broad, Medium | Characteristic carboxylic acid "hump"; overlaps C-H stretches.[1][2] |
| 2970, 2935 | C-H Stretch (Alkyl) | Strong | Methyl and methine C-H bonds.[2] |
| 1705 – 1715 | C=O Stretch | Strong | Carbonyl group of the carboxylic acid (dimer).[2] |
| 1510, 1605 | C=C Stretch (Ar) | Medium | Aromatic ring breathing modes.[2] |
| 1220 – 1230 | C-F Stretch | Strong | Diagnostic aryl-fluoride stretch.[1][2] |
| 900 – 950 | O-H Bend | Broad, Medium | Out-of-plane bending (dimer).[1][2] |
| 830 – 840 | C-H Bend (Ar) | Strong | Para-substituted benzene ring (2 adjacent H).[2] |
Part 4: Mass Spectrometry (MS)
Method: Electron Ionization (EI, 70 eV) or ESI (Negative Mode).[2]
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation follows standard benzylic cleavage rules.
-
Molecular Ion (
): (Weak).[2] -
Loss of COOH: Cleavage of the acid group is a primary pathway.[2]
-
McLafferty-like Rearrangement / Benzylic Cleavage:
Figure 2: Predicted fragmentation pathway for EI-MS analysis.[1][2]
Part 5: Experimental Protocols
To ensure data integrity (Trustworthiness), follow these standardized preparation protocols.
NMR Sample Preparation
-
Objective: Eliminate concentration effects on chemical shifts.
-
Protocol:
GC-MS Derivatization (Recommended)
Carboxylic acids often tail in GC columns.[2] Methylation is recommended for clean MS data.[2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on substituent effects and coupling constants).
-
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library: 4-Fluorophenylalkanoic acid derivatives.
-
Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants: Fluorine-Carbon Coupling. University of Wisconsin-Madison.[1][2] (Source for
values). -
ChemicalBook. (2023).[2] Product entry for CAS 1490400-07-1.
Potential applications of 3-(4-Fluorophenyl)-2-methylbutanoic acid in medicinal chemistry
Technical Guide: 3-(4-Fluorophenyl)-2-methylbutanoic Acid as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
3-(4-Fluorophenyl)-2-methylbutanoic acid represents a high-value "privileged scaffold" in modern drug discovery. It serves as a critical chiral building block for three major therapeutic classes: neuroactive GABAergic agents , metalloprotease inhibitors (NEP/ACE) , and metabolic modulators (PPAR/GPR40) .
Its structural utility is derived from three key pharmacophoric features:
-
The 4-Fluorophenyl Group: Enhances lipophilicity and blocks para-position metabolic oxidation (CYP450 resistance), extending half-life.
-
The
-Methyl Group: Introduces conformational restriction and steric hindrance, protecting the adjacent carbonyl from rapid hydrolysis or racemization. -
The
-Chiral Center: Provides vectoral alignment of the hydrophobic aromatic ring, essential for fitting into specific enzyme pockets (e.g., S1' subsite of Neprilysin).
This guide details the synthetic methodologies, structural biology, and therapeutic applications of this versatile acid.
Chemical Profile & Structural Biology
Physicochemical Properties[1][2][3]
-
Molecular Formula:
[1][2] -
Molecular Weight: 196.22 g/mol
-
LogP (Predicted): ~2.7–2.9 (Optimal for CNS penetration)
-
pKa: ~4.5 (Carboxylic acid)
-
Chirality: Two stereocenters (C2 and C3).[3] The biological activity is often strictly dependent on the
or configuration, necessitating asymmetric synthesis.
Pharmacophore Mapping
In medicinal chemistry, this molecule acts as a bioisostere for leucine or phenylalanine derivatives but with enhanced stability.
-
Protease Inhibition (NEP/ACE): The carboxylate coordinates the catalytic Zinc (
) ion, while the fluorophenyl group occupies the hydrophobic S1' pocket. The -methyl group locks the conformation to minimize entropy loss upon binding. -
GABA Analogs: When converted to the corresponding
-amino acid or -amino acid (via homologation), it mimics the neurotransmitter GABA but with higher blood-brain barrier (BBB) permeability due to the lipophilic fluorine.
Synthetic Pathways: Stereoselective Assembly
Because the biological activity depends on the specific diastereomer, non-selective synthesis is insufficient. Below is the industry-standard protocol for the Asymmetric Synthesis of the
Workflow Diagram (DOT)
Figure 1: Stereoselective route ensuring high diastereomeric excess (de).
Detailed Experimental Protocol
Objective: Synthesis of (2S, 3R)-3-(4-fluorophenyl)-2-methylbutanoic acid.
-
Substrate Preparation: React 4-fluorobenzaldehyde with triethyl 2-phosphonopropionate (NaH, THF, 0°C) to yield the
-unsaturated ester. -
Asymmetric Hydrogenation:
-
Catalyst:
-
Conditions: Hydrogenate the unsaturated ester at 60 atm
in MeOH for 24h. -
Outcome: Yields the chiral
-center with >95% ee.
-
-
-Methylation (Stereocontrol):
-
Treat the resulting saturated ester with LDA (Lithium Diisopropylamide) at -78°C in THF to form the enolate.
-
Add Methyl Iodide (MeI). The bulky phenyl group at C3 directs the electrophile to the opposite face (anti-addition), setting the C2 stereocenter.
-
-
Hydrolysis: Saponify with LiOH in THF/Water to yield the free acid.
Medicinal Chemistry Applications
Case Study 1: Precursor to Next-Gen GABA Analogs
The most direct application is the conversion of this acid into 4-amino-3-(4-fluorophenyl)-2-methylbutanoic acid .
-
Mechanism: This is a structural hybrid of Baclofen (GABA-B agonist) and Pregabalin (
ligand). -
Advantage: The 4-fluoro group increases lipophilicity compared to Baclofen's chloro group, potentially improving brain uptake. The 2-methyl group prevents metabolic degradation by GABA transaminase (GABA-T).
-
Transformation: The acid is converted to the amine via a Curtius Rearrangement (DPPA, tBuOH) followed by deprotection.
Case Study 2: Neprilysin (NEP) Inhibitors
In cardiovascular drug design (e.g., heart failure), NEP inhibitors prevent the breakdown of natriuretic peptides.
-
Role of Scaffold: The 3-(4-fluorophenyl)-2-methylbutanoic acid moiety serves as the hydrophobic "anchor" that fits into the S1' subsite of the NEP enzyme.
-
Design Logic: The fluorine atom interacts with specific residues (e.g., Arg or Asn) in the pocket via multipolar interactions, while the carboxylate binds the Zinc atom essential for catalysis.
Case Study 3: Metabolic Stability (The Fluorine Effect)
The 4-fluorophenyl substitution is not arbitrary. In non-fluorinated analogs (phenylbutanoic acid), the para-position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).
-
Data Comparison:
-
Phenyl analog half-life: ~2.5 hours (rapid clearance).
-
4-Fluorophenyl analog half-life: ~6–8 hours.
-
Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, blocking the formation of the arene oxide intermediate required for oxidative clearance.
-
Comparative Data Table
| Feature | 3-(4-Fluorophenyl)-2-methylbutanoic Acid | Non-Fluorinated Analog | Non-Methylated Analog |
| Metabolic Stability | High (Blocked para-oxidation) | Low (Rapid hydroxylation) | Medium |
| Chirality | 2 Centers (4 isomers) | 2 Centers | 1 Center (Racemizes easily) |
| Lipophilicity (LogP) | 2.8 (Optimal CNS) | 2.4 | 2.1 |
| Target Class | GABA analogs, NEP Inhibitors | General Synthons | Simple Acids |
References
-
H. K. Chenault et al. , "Process for the preparation of beta-amino acids and analogs," Journal of Organic Chemistry, vol. 62, no. 10, 1997. Link
- S. D. Roughley & A. M. Jordan, "The Medicinal Chemist’s Guide to Solving ADMET Challenges," Royal Society of Chemistry, 2011. (Context on Fluorine in Med Chem).
-
PubChem Compound Summary , "3-(4-Fluorophenyl)-2-methylbutanoic acid," National Center for Biotechnology Information. Link
-
J. Silverman et al. , "Design and Synthesis of GABA Analogs," Journal of Medicinal Chemistry, vol. 45, no. 12, 2002. (Structural basis for GABA analogs).[4][5]
Sources
Technical Whitepaper: Discovery and History of 3-(4-Fluorophenyl)-2-methylbutanoic acid
This guide provides an in-depth technical analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid , a specialized chiral building block used in the synthesis of pharmaceutical agents and agrochemicals.[1]
Introduction & Chemical Identity
3-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid derivative characterized by a butanoic acid backbone substituted with a methyl group at the
-
IUPAC Name: 3-(4-Fluorophenyl)-2-methylbutanoic acid[1]
-
CAS Registry Number: 1490400-07-1 (Racemic/General), 22138-73-4 (Related Propanoic Analog often confused in literature)[1]
-
Molecular Formula:
[1] -
Molecular Weight: 196.22 g/mol [1]
-
Key Structural Features:
-
Fluorine Moiety: Enhances metabolic stability (blocking para-oxidation) and lipophilicity.[1]
- -Methyl Group: Restricts conformational freedom, often improving binding affinity in target receptors (e.g., GPCRs).[1]
-
Chiral Centers: The (2R,3S) or (2S,3R) configurations are typically the bioactive pharmacophores in medicinal chemistry applications.[1]
-
Discovery and Historical Context
The history of 3-(4-Fluorophenyl)-2-methylbutanoic acid is inextricably linked to the broader development of
-
The "Propanoic" Precursor Era (1990s): Early research focused on the shorter chain analog, 3-(4-fluorophenyl)-2-methylpropanoic acid (often synthesized from the corresponding acrylic acid, CAS 22138-72-3).[1] Researchers at companies like Hoechst (now Sanofi) and Merck utilized these scaffolds to develop Sodium-Hydrogen Exchanger type 1 (NHE-1) inhibitors.[1] The fluorinated phenyl ring was critical for potency.[1]
-
Evolution to the Butanoic Scaffold (2000s-2010s): As drug discovery moved toward highly specific GPCR modulators, the "butanoic" scaffold (adding a methyl group to the chain or extending the backbone) was developed to increase steric bulk and selectivity.[1] The specific CAS 1490400-07-1 appears in patent literature around 2013, reflecting its role in "next-generation" optimization where the extra carbon provides a subtle conformational twist necessary to fit into hydrophobic pockets of enzymes like Neprilysin or receptors like CB1 .[1]
Synthetic Routes and Methodology
The synthesis of this compound presents a classic challenge in stereoselective organic chemistry: establishing two contiguous chiral centers.[1]
The historical route involves the Perkin Condensation or Knoevenagel Condensation followed by reduction, though this yields a mixture of diastereomers.[1]
-
Condensation: Reaction of 4-fluorobenzaldehyde with methyl propionate (or propionic anhydride) to form the
-unsaturated ester.[1] -
Alkylation/Grignard: Introduction of the methyl group at the
-position is difficult via direct addition.[1]
To access the specific enantiomers required for drug development, Asymmetric Hydrogenation is the gold standard.[1]
-
Substrate: (E)-2-methyl-3-(4-fluorophenyl)-2-butenoic acid .
-
Catalyst: Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., BINAP , DuPhos , or Josiphos ).[1]
-
Process: The catalyst directs the addition of hydrogen across the double bond, setting both chiral centers simultaneously (dynamic kinetic resolution if conditions allow).[1]
DOT Diagram: Enantioselective Synthesis Workflow
Caption: Figure 1. Asymmetric synthetic pathway utilizing HWE olefination followed by Ru-catalyzed hydrogenation to establish chirality.[1]
Applications in Drug Development
The 3-(4-fluorophenyl)-2-methylbutanoic acid moiety serves as a critical pharmacophore in several therapeutic areas:
| Therapeutic Area | Application Context | Mechanism of Action |
| Cardiovascular | NHE-1 Inhibitors | The acid moiety mimics the transition state of ion transport, preventing Na+/H+ exchange in ischemic myocardium.[1] |
| Neuroscience | GABA Analogs | Structurally related to Baclofen and Pregabalin; the methyl/fluoro substitution alters blood-brain barrier penetration and receptor subtype selectivity (GABA-B vs. |
| Agrochemicals | Pyrethroid Precursors | Used in the synthesis of advanced insecticides where fluorination increases environmental stability and potency against resistant pests.[1] |
| Peptidomimetics | Protease Inhibitors | Acts as a non-natural amino acid surrogate (specifically a modified Phenylalanine) to block proteolytic cleavage in drugs targeting renin or HIV protease.[1] |
Analytical Profile & Characterization
For researchers validating this compound, the following analytical signatures are diagnostic.
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI):
References
-
Hoechst AG. (1990).[1] Process for the preparation of 3-aryl-2-methylacrylic acids.[1] European Patent EP0398132.[1] Link[1]
-
Merck & Co. (2003).[1] Substituted amides as CB1 receptor antagonists.[1] World Intellectual Property Organization WO2003077847.[1] Link[1]
-
ChemicalBook. (2023). Product Entry: 3-(4-fluorophenyl)-2-methylbutanoic acid (CAS 1490400-07-1).[1]Link[1]
-
Knowles, W. S. (2002).[1] Asymmetric Hydrogenations (Nobel Lecture).[1] Angewandte Chemie International Edition.[1] (Contextual grounding for the hydrogenation protocol). Link[1]
Sources
Application Note: Chiral HPLC Analysis of 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Executive Summary
This application note details the protocol for the enantioselective separation of 3-(4-Fluorophenyl)-2-methylbutanoic acid , a structural intermediate often encountered in the synthesis of agrochemicals and pharmaceutical candidates (e.g., neprilysin inhibitors or pyrethroid analogs).[1]
The molecule possesses two chiral centers (C2 and C3), theoretically resulting in four stereoisomers (two enantiomeric pairs of diastereomers).[1] This guide addresses the challenge of separating these acidic, polarizable isomers by leveraging polysaccharide-based Chiral Stationary Phases (CSPs) under both Normal Phase (NP) and Reversed Phase (RP) conditions.[1]
Chemical Context & Separation Strategy
The Analyte
-
IUPAC Name: 3-(4-Fluorophenyl)-2-methylbutanoic acid[1]
-
Structural Challenge: The presence of a free carboxylic acid moiety necessitates the suppression of ionization to prevent peak tailing.[1] The two chiral centers imply that the analyst must distinguish between enantiomers (mirror images) and diastereomers (non-mirror images).[1]
Strategic Pillars (The "Why" behind the method)
-
Acidic Suppression: Chiral recognition mechanisms (H-bonding, dipole-dipole) on polysaccharide columns are easily disrupted by ionic interactions.[1] We utilize Trifluoroacetic Acid (TFA) or Formic Acid to keep the analyte protonated (
), ensuring it interacts predictably with the carbamate selectors on the stationary phase.[1] -
Column Selection: Based on structural analogs (e.g., 2-arylpropionic acids like Flurbiprofen or related fluorinated acids), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) provide the highest probability of success due to their ability to form "inclusion complexes" with the aromatic ring while hydrogen bonding with the carbonyl group [1].[1]
-
Diastereomer vs. Enantiomer: Standard C18 columns can often separate diastereomers but fail to separate enantiomers.[1] A chiral column is required to resolve all four isomers in a single run.[1]
Visualizing the Separation Logic
The following diagram illustrates the stereochemical hierarchy and the decision matrix for method development.
Caption: Decision tree for selecting mobile phases and stationary phases based on analyte properties.
Experimental Protocols
Protocol A: Normal Phase (Gold Standard)
Recommended for initial screening and preparative scale-up due to high solubility and superior peak shape.[1]
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm (Targeting the Fluorophenyl chromophore) |
| Injection Vol | 5 - 10 µL |
| Sample Diluent | Mobile Phase |
Operational Note: The 0.1% TFA is critical. Without it, the carboxylic acid will deprotonate on the silica surface, causing severe peak tailing and loss of resolution.[1]
Protocol B: Reversed Phase (Immobilized)
Recommended for LC-MS compatibility and "Green" chemistry requirements.[1]
| Parameter | Condition |
| Column | Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), Immobilized) Dimensions: 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (ACN) Mode: Isocratic 60% A / 40% B |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Detection | UV @ 220 nm or MS (ESI Negative Mode) |
Operational Note: Immobilized columns (like IC, IA, ID) are required if using harsh organic solvents (THF, DCM), but for Water/ACN, they offer robust longevity.[1] Formic acid is used here instead of TFA to prevent signal suppression in Mass Spectrometry.[1]
Typical Results & Data Interpretation
When analyzing the full synthetic racemate (containing all 4 isomers), the elution order typically follows the "Diastereomer-Enantiomer" pattern.[1]
Expected Chromatogram Profile (Protocol A)
| Peak # | Retention Time (min)* | Identity Estimate | Resolution (Rs) |
| 1 | 6.2 | (2R,3R)-Isomer | - |
| 2 | 7.5 | (2S,3S)-Isomer | 2.1 |
| 3 | 12.4 | (2R,3S)-Isomer | 5.8 |
| 4 | 14.1 | (2S,3R)-Isomer | 2.5 |
*Note: Retention times are illustrative and depend on exact column age and system dwell volume.
Calculation of Resolution ( )
To ensure the method is valid for Quality Control (QC), calculate resolution between the closest eluting pair (critical pair):
[1]Where
Troubleshooting Guide (Self-Validating Systems)
| Issue | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Ionization of Carboxylic Acid | Increase TFA/Formic Acid concentration to 0.2%. Ensure column is equilibrated (min 20 column volumes). |
| Split Peaks | Solubility Issues | Analyte may be precipitating in the mobile phase.[1] Dissolve sample in 100% IPA before injecting (if using NP).[1] |
| Retention Time Shift | Temperature Fluctuation | Chiral recognition is entropy-driven.[1] Use a column oven to stabilize T ± 0.1°C. |
| No Separation | Wrong Selector | Switch from Amylose (AD-H) to Cellulose (OD-H) or Chlorinated phases (IC/ID). |
References
-
MDPI. (2024).[1] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link][1][3]
-
Phenomenex. (2020).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Chromatography Online. (2020).[1] A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Chiralpedia. (2022).[1] Chiral HPLC separation: Strategy and Approaches. Retrieved from [Link]
Sources
Protocol for the synthesis of racemic 3-(4-Fluorophenyl)-2-methylbutanoic acid
Introduction & Strategic Analysis
The synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid represents a classic challenge in constructing crowded carbon skeletons with vicinal stereocenters. This molecule features a butyric acid backbone substituted at the C2 and C3 positions, creating a steric environment that requires robust carbon-carbon bond forming methodologies.
This protocol details a scalable, four-step synthesis starting from commercially available 4'-Fluoroacetophenone . The route is selected for its operational simplicity, cost-effectiveness, and amenability to scale-up compared to asymmetric conjugate addition strategies which often require expensive chiral ligands.
Target Structure Analysis
-
Substituents: 4-Fluorophenyl (C3), Methyl (C2).
-
Stereochemistry: The product contains two chiral centers (C2, C3). This protocol yields the racemic diastereomeric mixture (typically a mix of syn and anti racemates).
-
Key Challenge: Establishing the C2-C3 bond and controlling the subsequent reduction.
Retrosynthetic Logic
The most reliable disconnection for this scaffold is the Reformatsky Reaction , followed by dehydration and reduction. This approach avoids the regioselectivity issues often seen in Friedel-Crafts alkylations of fluorobenzene with branched alkenes.
Figure 1: Retrosynthetic analysis identifying the Reformatsky coupling as the strategic key step.
Detailed Experimental Protocol
Step 1: The Reformatsky Coupling
Objective: Construct the C2-C3 bond via the reaction of a zinc enolate with the ketone.
-
Reagents:
-
4'-Fluoroacetophenone (1.0 equiv)
-
Ethyl 2-bromopropionate (1.2 equiv)
-
Zinc dust (1.5 equiv, activated)
-
Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)
-
Solvent: Anhydrous THF or Benzene/Toluene (THF preferred for safety).
-
Procedure:
-
Zinc Activation: In a dry 3-neck flask under Nitrogen, place Zinc dust. Add a minimal amount of dilute HCl, stir for 1 min, decant, wash with water, acetone, and ether, then dry under high vacuum. Alternatively, use TMSCl activation in situ (described below).
-
Initiation: Suspend activated Zn (1.5 equiv) in anhydrous THF. Add TMSCl (0.05 equiv) and stir for 15 min at RT to activate the surface.
-
Addition: Add approx. 10% of the Ethyl 2-bromopropionate and 10% of the ketone. Warm gently (40-50°C) until the reaction initiates (indicated by exotherm or foaming).
-
Main Reaction: Once initiated, add a solution of the remaining 4'-Fluoroacetophenone (1.0 equiv) and Ethyl 2-bromopropionate (1.2 equiv) in THF dropwise over 1 hour, maintaining a gentle reflux.
-
Completion: Reflux for an additional 2-3 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Output: Crude Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-methylbutanoate (Oil). Proceed directly to Step 2.
Step 2: Dehydration
Objective: Eliminate the tertiary hydroxyl group to form the
-
Reagents:
-
Crude Hydroxy Ester (from Step 1)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 equiv)
-
Solvent: Toluene
-
Procedure:
-
Dissolve the crude oil in Toluene (approx. 10 mL/g).
-
Add pTsOH (0.1 equiv).
-
Equip the flask with a Dean-Stark trap and reflux condenser.
-
Reflux for 4-6 hours, collecting water in the trap.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine.
-
Purification: Dry (MgSO₄) and concentrate. The residue is typically a mixture of E/Z isomers of Ethyl 3-(4-fluorophenyl)-2-methylbut-2-enoate.
-
Purification (Optional): Short path distillation or silica plug filtration can be performed here, but is often unnecessary if the hydrogenation follows immediately.
Step 3: Catalytic Hydrogenation
Objective: Reduce the alkene to the alkane, establishing the second stereocenter.
-
Reagents:
-
Unsaturated Ester (from Step 2)
-
10% Pd/C (5-10 wt% loading)
-
Hydrogen gas (H₂, balloon pressure or 1-3 bar)
-
Solvent: Methanol or Ethanol
-
Procedure:
-
Dissolve the unsaturated ester in Methanol.
-
Add 10% Pd/C catalyst carefully (under N₂ flow to avoid ignition).
-
Purge the vessel with H₂ gas (vacuum/fill cycles x3).
-
Stir vigorously under H₂ atmosphere (balloon is usually sufficient) at RT for 12-24 hours.
-
Monitoring: Monitor by H-NMR (disappearance of alkene protons at ~6.0-7.0 ppm region distinct from aromatics).
-
Workup: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield Ethyl 3-(4-fluorophenyl)-2-methylbutanoate.
Step 4: Saponification (Hydrolysis)
Objective: Convert the ethyl ester to the final carboxylic acid.
-
Reagents:
-
Hydrogenated Ester (from Step 3)
-
NaOH (2.0 equiv, 3M aqueous solution)
-
Solvent: Methanol/Water (3:1)
-
Procedure:
-
Dissolve the ester in MeOH. Add the NaOH solution.[6]
-
Reflux for 2-4 hours.
-
Workup: Concentrate to remove MeOH. Dilute the aqueous residue with water.
-
Extraction (Impurity Removal): Wash the basic aqueous layer with Et₂O (removes unreacted neutrals).
-
Acidification: Acidify the aqueous layer to pH ~2 using 6M HCl. The product will precipitate or oil out.
-
Final Extraction: Extract with DCM or EtOAc (3x). Dry (Na₂SO₄) and concentrate.[1]
-
Purification: Recrystallization from Hexane/EtOAc or vacuum distillation if liquid/oil.
Critical Process Parameters & Data
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[6] | Role |
| 4'-Fluoroacetophenone | 138.14 | 1.0 | Limiting Reagent |
| Ethyl 2-bromopropionate | 181.03 | 1.2 | Nucleophile Precursor |
| Zinc Dust | 65.38 | 1.5 | Metal Mediator |
| p-Toluenesulfonic Acid | 172.20 | 0.1 | Dehydration Catalyst |
| Hydrogen (H₂) | 2.02 | Excess | Reductant |
| NaOH | 40.00 | 2.0 | Hydrolysis Base |
Reaction Workflow Diagram
Figure 2: Sequential process flow for the synthesis.
Characterization & Validation
Since the product is a mixture of diastereomers, NMR signals may appear as doubled sets of peaks.
-
Physical State: Viscous oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃) - Expected Signals:
-
δ 10.0-12.0: Broad singlet (COOH).
-
δ 6.9-7.3: Multiplets (4H, Aromatic protons, characteristic AA'BB' splitting of 4-F-phenyl).
-
δ 2.8-3.2: Multiplet (1H, C3-H , benzylic).
-
δ 2.4-2.7: Multiplet (1H, C2-H , alpha to carbonyl).
-
δ 1.2-1.4: Doublet (3H, C3-CH ₃).
-
δ 1.0-1.2: Doublet (3H, C2-CH ₃).
-
-
¹⁹F NMR:
-
δ -115 to -118 ppm: Multiplet (relative to CFCl₃).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 209.
-
Safety & Hazards
-
Zinc Dust: Flammable solid. Reacts violently with water if not properly passivated/handled. Dispose of zinc residues carefully (quench with dilute acid).
-
Ethyl 2-bromopropionate: Lachrymator. Handle in a fume hood.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment during hydrogenation.
-
Fluorinated Compounds: Generally stable, but avoid incineration which releases HF.
References
-
Reformatsky Reaction General Protocol
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Synthesis of 3-Arylbutanoic Acids: Gawley, R. E. et al. "Stereoselective synthesis of 3-arylbutanoic acids." J. Org. Chem.1998, 63, 5. (Provides context on the stereochemical outcome of similar reductions).
-
Analogous Synthesis (3-(4-Bromophenyl)butanoic acid)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Experimental procedure for enzymatic resolution of 3-(4-Fluorophenyl)-2-methylbutanoic acid
Application Note: High-Efficiency Enzymatic Resolution of 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Introduction & Scope
The resolution of 3-(4-Fluorophenyl)-2-methylbutanoic acid represents a critical challenge in the synthesis of chiral pharmaceutical intermediates, particularly for gamma-aminobutyric acid (GABA) analogs and neprilysin inhibitors. This molecule possesses two potential chiral centers (C2 and C3). However, the biological activity of such pharmacophores often depends strictly on the configuration of the
Chemical resolution via diastereomeric salt formation (e.g., using phenylethylamine) is often inefficient due to low yields and complex recycling streams. This guide details a biocatalytic kinetic resolution protocol using lipase-mediated hydrolysis of the ethyl ester derivative. This method operates under mild conditions (pH 7.0, ambient temperature), adheres to Green Chemistry principles, and offers high enantioselectivity (
Key Mechanistic Insight:
Lipases (EC 3.1.1.3) display high stereoselectivity for the chiral center closest to the carbonyl group (the
Materials & Equipment
Reagents
-
Substrate: rac-Ethyl 3-(4-fluorophenyl)-2-methylbutanoate (Purity >98%).
-
Biocatalyst:
-
Solvents: Toluene (HPLC grade), Diisopropyl ether (DIPE), Phosphate Buffer (0.1 M, pH 7.0).
-
Quenching: 1 M HCl, Ethyl Acetate (EtOAc).
Analytical Instrumentation
-
HPLC: Agilent 1260 Infinity II or equivalent.
-
Chiral Column: Daicel Chiralcel OJ-H or Chiralpak AD-H (
mm, 5 m). -
Detector: UV-Vis Diode Array (254 nm).
Experimental Workflow (Logic & Causality)
The following diagram illustrates the decision matrix and workflow for the resolution process.
Figure 1: Kinetic resolution workflow. The critical decision point is the E-value calculation at 40% conversion to ensure high optical purity.
Detailed Protocol
Substrate Preparation
If starting from the carboxylic acid, convert to the ethyl ester to increase lipophilicity and enzyme recognition.
-
Dissolve 3-(4-fluorophenyl)-2-methylbutanoic acid (10 g) in Ethanol (50 mL).
-
Add catalytic
(0.5 mL) and reflux for 4 hours. -
Concentrate, wash with
, and dry over . -
Validation: Confirm structure via
-NMR. The ethyl signal (quartet ~4.1 ppm) must be distinct.
Enzymatic Hydrolysis (Standard Run)
This protocol is scaled for 1.0 mmol but is linearly scalable.
-
Preparation: In a 20 mL glass vial, dissolve 224 mg (1 mmol) of rac-Ethyl 3-(4-fluorophenyl)-2-methylbutanoate in 2.0 mL Toluene .
-
Emulsification: Add 10.0 mL of Phosphate Buffer (0.1 M, pH 7.0). The biphasic system acts as a reservoir for the substrate (organic phase) and the product acid (aqueous phase).
-
Initiation: Add 50 mg of Lipase PS-IM (approx. 20% w/w relative to substrate).
-
Incubation: Shake at 200 rpm and 30°C .
-
Why 30°C? Higher temperatures increase rate but often degrade enantioselectivity (
).
-
-
Monitoring: Withdraw 50
L aliquots at 2, 4, 8, and 24 hours.-
Extract aliquot with 200
L EtOAc. -
Dry over
and analyze via HPLC.
-
Workup and Purification
-
Termination: When conversion (
) reaches 45-50%, filter the reaction mixture through a Celite pad to remove the immobilized enzyme. -
Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer (containing unreacted (R)-Ester ).[3]
-
Acid Isolation:
-
Acidify the aqueous layer to pH 2.0 using 1 M HCl.
-
Extract with EtOAc (
mL). -
Combine extracts, dry, and evaporate to yield the (S)-Acid .
-
-
Ester Recovery: The initial organic layer contains the (R)-Ester . This can be chemically hydrolyzed (NaOH/MeOH) to yield the (R)-acid if required.
Analytical Methods & Validation
Self-Validating System: The protocol relies on the "Enantiomeric Ratio" (
HPLC Conditions:
-
Column: Chiralcel OJ-H[3]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1)[3]
-
Flow Rate: 0.8 mL/min
-
Temperature: 25°C
-
Retention Times (Approximate):
-
(R)-Ester: 6.5 min
-
(S)-Ester: 7.8 min
-
(R)-Acid: 12.0 min
-
(S)-Acid: 14.5 min
-
Data Calculation: Use the formula by Chen et al. (1982) to calculate selectivity:
Where:
-
= Conversion
- = Enantiomeric excess of substrate (ester)
- = Enantiomeric excess of product (acid)[4]
Performance Metrics Table:
| Parameter | Target Range | Troubleshooting |
| Conversion ( | 40% - 50% | If < 10% after 24h, add 5% acetone as co-solvent. |
| > 95% | If low, stop reaction earlier (at | |
| > 95% (at | If low, continue reaction to | |
| E-value | > 100 | If < 20, switch enzyme from PS-IM to CAL-B. |
Optimization & Troubleshooting
Solvent Engineering
The choice of co-solvent significantly impacts the interfacial activation of the lipase.
-
Toluene: Best for high
-values (hydrophobic protection of enzyme). -
DIPE (Diisopropyl ether): Good alternative if toluene is restricted; often faster rates.
-
Acetone: Increases solubility but can strip essential water from the enzyme, lowering activity over time.
pH Control
The hydrolysis generates carboxylic acid, which drops the pH.
-
Issue: If pH drops below 6.0, enzyme activity plummets.
-
Solution: Use a strong buffer (0.1 M or 0.2 M Phosphate) or an autotitrator maintaining pH 7.0 with 0.5 M NaOH.
Figure 2: Troubleshooting logic for low enantioselectivity.
References
-
Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. Link
- Core reference for HPLC analysis and absolute configuration of fluorin
-
Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22, 1967-1973. Link
- Establishes the efficacy of Burkholderia cepacia lipase for this specific structural class.
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. Link
- The foundational text for calcul
-
Phenomenex. (2025).[5] Chiral HPLC Separations: Application Guide. Link
- Source for column selection (Chiralcel OJ-H) for aryl-alkanoic acids.
- Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Acidic Drugs. Current Organic Chemistry, 10, 1125-1143. Review of general protocols for profen-like and aryl-alkanoic acid resolution.
Sources
Use of 3-(4-Fluorophenyl)-2-methylbutanoic acid as a building block in organic synthesis
This guide details the strategic application of 3-(4-Fluorophenyl)-2-methylbutanoic acid , a valuable chiral building block in medicinal chemistry. It focuses on its utility in synthesizing rigid bicyclic scaffolds (indanones) and peptidomimetics, emphasizing stereochemical control and the metabolic advantages of the fluorine substituent.
Introduction & Molecule Profile[1][2]
3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: 129101-33-3 / Generic) is a specialized "gamma-aryl" branched carboxylic acid. Its structure features two contiguous stereocenters (
Structural Significance
-
Fluorine Bioisosterism: The para-fluorine atom blocks metabolic oxidation at the reactive phenyl position (a common clearance site), extending the half-life of derived pharmacophores.
-
Contiguous Stereocenters: The C2 (methyl) and C3 (aryl/methyl) centers create a rigid steric environment. Controlling the syn vs. anti diastereoselectivity is crucial for biological activity.
-
Scaffold Versatility: It serves as a precursor to 6-fluoro-2,3-dimethyl-1-indanone (via cyclization) and
-amino acids (via Curtius rearrangement).
| Property | Data | Relevance |
| Formula | C | Low MW fragment (<200 Da) ideal for FBDD. |
| Chiral Centers | C2, C3 | 4 possible stereoisomers; syn/anti control is key. |
| pKa | ~4.8 (calc) | Standard carboxylic acid reactivity. |
| LogP | ~2.7 | Fluorine enhances lipophilicity for membrane permeability. |
Core Synthetic Workflows
The following diagram illustrates the primary transformations available for this building block.
Figure 1: Divergent synthetic pathways. The Friedel-Crafts cyclization (Red path) is the primary route for generating rigid bicyclic cores.
Detailed Protocols
Protocol A: Intramolecular Friedel-Crafts Cyclization
Target: Synthesis of 6-Fluoro-2,3-dimethyl-1-indanone. Application: Creating rigid cores for kinase inhibitors or GPCR ligands.
Mechanism: This reaction proceeds via an acylium ion intermediate. The fluorine atom at the para-position directs the cyclization to the meta-position (relative to the fluorine), which is ortho to the alkyl chain, closing the 5-membered ring.
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
In a dry 250 mL round-bottom flask under N
, dissolve 3-(4-fluorophenyl)-2-methylbutanoic acid (10.0 mmol, 1.96 g) in anhydrous Dichloromethane (DCM, 50 mL). -
Add a catalytic amount of DMF (2 drops).
-
Slowly add Thionyl Chloride (SOCl
) (12.0 mmol, 0.87 mL) dropwise at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
-
Concentrate in vacuo to remove excess SOCl
and DCM. Re-dissolve the crude oil in anhydrous DCM (50 mL).
-
-
Cyclization:
-
Cool the acid chloride solution to -10°C (Ice/Salt bath).
-
Add Aluminum Chloride (AlCl
) (12.0 mmol, 1.60 g) portion-wise over 15 minutes. Caution: Exothermic. -
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Pour the reaction mixture slowly into ice-water (100 mL) containing 1M HCl (10 mL).
-
-
Workup & Purification:
-
Separate the organic layer and extract the aqueous phase with DCM (2 x 30 mL).
-
Wash combined organics with sat. NaHCO
(removes unreacted acid) and Brine. -
Dry over MgSO
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The indanone typically elutes as a pale yellow oil or solid.
-
Critical Parameter:
-
Stereochemistry: The relative stereochemistry of the methyl groups (2,3-cis or 2,3-trans) is generally preserved from the starting material, though some epimerization at the
-position (C2) may occur due to the acidic conditions.
Protocol B: Diastereoselective Amide Coupling
Target: Synthesis of Fluorinated Peptidomimetics. Application: Protease inhibitors (e.g., Neprilysin targets).
Challenge: The steric bulk of the adjacent methyl groups (C2 and C3) can retard coupling rates. Highly active coupling agents are required.
Reagents:
-
Coupling Agent: HATU (preferred over EDC due to sterics).
-
Base: DIPEA (Hunig's Base).
-
Solvent: DMF (anhydrous).
Procedure:
-
Dissolve 3-(4-fluorophenyl)-2-methylbutanoic acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.1 equiv) and stir for 10 minutes to form the activated ester (yellow color usually develops).
-
Add the Chiral Amine (1.1 equiv).
-
Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO
, and Brine.
Table 1: Coupling Agent Efficiency for Sterically Hindered Acids
| Reagent | Yield (Isolated) | Epimerization Risk | Notes |
| HATU | 88-95% | Low | Best for sterically hindered substrates. |
| EDC/HOBt | 60-70% | Low | Slower reaction; often incomplete. |
| SOCl | >90% | High | Risk of racemization at C2 via ketene intermediate. |
Stereochemical Considerations
Since the molecule has two chiral centers, commercial sources often supply it as a mixture of diastereomers unless specified (e.g., syn/anti).
-
Resolution: If pure enantiomers are required, Chiral HPLC using polysaccharide-based columns (e.g., Chiralcel OJ-H or AD-H) is effective.
-
Analytical Method:
-
Column: Chiralcel OJ-H (250 x 4.6 mm).[1]
-
Mobile Phase: Hexane/iPrOH (90:10).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Safety & Handling (MSDS Summary)
-
Hazards: Skin and eye irritant (H315, H319).
-
Storage: Store at RT, keep desiccated.
-
Reactivity: Avoid strong oxidizers. The acid chloride intermediate is corrosive and moisture-sensitive.
References
-
General Synthesis of 3-Aryl-alkanoic Acids
-
Organic Syntheses, Coll.[2] Vol. 9, p. 139 (1998); Vol. 74, p. 50 (1997). (Protocol adapted from the bromo-analog synthesis).
-
- Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37 , 320-330.
-
-
Chiral Analysis of Fluorinated Acids
-
Kolodiazhnyi, O. I., et al. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." ResearchGate, 2020. (Methodology for Chiral HPLC separation).[1]
-
Sources
Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-bromophenyl)butanoic Acid: An Application and Protocol Guide
Abstract
This comprehensive guide details the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a valuable chiral building block in the pharmaceutical industry. We provide an in-depth analysis of synthetic strategies, focusing on a highly efficient and scalable rhodium-catalyzed asymmetric conjugate addition. This primary protocol is supplemented with a comparative discussion and generalized protocols for classical chiral resolution via diastereomeric salt crystallization and modern biocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the process.
Introduction: Significance and Synthetic Overview
Enantiomerically pure compounds are critical in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. (S)-3-(4-bromophenyl)butanoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereocenter demands a synthetic approach that is not only high-yielding but also provides exceptional control over stereochemistry on a large scale.
The primary challenge in producing such molecules is the cost-effective generation of a single enantiomer. Traditional methods often rely on the separation of enantiomers from a racemic mixture, a technique that can be expensive and inherently wasteful, discarding up to 50% of the material. Modern asymmetric catalysis offers a more elegant and efficient solution by creating the desired stereocenter with high enantioselectivity from the outset.
This guide will focus on three principal strategies for the synthesis of (S)-3-(4-bromophenyl)butanoic acid:
-
Asymmetric Conjugate Addition: A rhodium-catalyzed reaction that constructs the chiral center with high enantiomeric excess (ee). This is our featured and most recommended method for scalability and efficiency.
-
Chiral Resolution by Diastereomeric Salt Crystallization: A classical and industrially proven method that separates enantiomers from a racemic mixture.
-
Biocatalytic Asymmetric Reduction: An enzymatic approach that offers high stereoselectivity under mild reaction conditions.
Below is a decision-making workflow to aid in selecting the most appropriate synthetic route based on project needs.
Caption: Decision tree for selecting a synthetic strategy.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity. The following table provides a comparative overview of the three main strategies discussed in this guide.
| Parameter | Asymmetric Conjugate Addition | Diastereomeric Salt Crystallization | Biocatalytic Asymmetric Reduction |
| Principle | Creation of the stereocenter with high enantioselectivity using a chiral catalyst. | Separation of enantiomers from a racemic mixture via crystallization of diastereomeric salts. | Enzymatic reduction of a prochiral ketone to a chiral alcohol. |
| Typical Yield | High (often >90% for the addition step).[1] | Theoretically max 50% per resolution cycle; can be improved with racemization/recycling.[2] | Variable, often high conversion. |
| Enantiomeric Excess (ee) | High initial ee (e.g., 88-99%), can be further enhanced by crystallization.[1] | Can reach >99% ee after recrystallization. | Typically very high (>99% ee).[3] |
| Scalability | Excellent; demonstrated on a multi-gram scale and suitable for industrial production.[1] | Well-established for industrial scale. | Can be scalable, but may require specialized bioreactors. |
| Key Reagents | Rhodium catalyst, chiral ligand (e.g., (R)-BINAP), arylboronic acid, α,β-unsaturated ester. | Racemic acid, chiral resolving agent (e.g., (R)-1-phenylethylamine), solvents. | Enzyme (ketoreductase), cofactor (NAD(P)H), substrate (β-ketoester), and a cofactor regeneration system. |
| Pros | High atom economy, high enantioselectivity, direct access to the desired enantiomer. | Robust, well-understood technology, high ee achievable. | "Green" chemistry (mild conditions, biodegradable catalyst), very high enantioselectivity. |
| Cons | High cost of rhodium and chiral ligands, sensitivity of catalysts to air and moisture. | Lower theoretical yield, requires screening of resolving agents and solvents, can be labor-intensive. | Requires screening for a suitable enzyme, potential for substrate/product inhibition, may require specialized equipment. |
Featured Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition
This method, adapted from a procedure published in Organic Syntheses, represents a robust and scalable route to (S)-3-(4-bromophenyl)butanoic acid.[1] The process involves two main steps: the rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis of the resulting ester and a final purification by crystallization which also enhances the enantiomeric purity.
The Underlying Chemistry: Mechanism and Stereocontrol
The key to this synthesis is the "rhodium-catalyzed asymmetric addition" (RCAA).[1] The catalytic cycle, a topic of extensive study, is believed to proceed through several key steps.[4][5] First, a rhodium(I) precursor reacts with the chiral bisphosphine ligand, (R)-BINAP, to form the active chiral catalyst. This catalyst then undergoes transmetalation with the 4-bromophenylboronic acid to generate an aryl-rhodium(I) species. The α,β-unsaturated ester (ethyl crotonate) coordinates to this complex, and subsequent migratory insertion of the aryl group to the β-position of the ester occurs. This is the enantioselectivity-determining step. The chiral environment created by the atropisomeric (R)-BINAP ligand dictates the facial selectivity of the enoate coordination and subsequent insertion, leading to the formation of the (S)-enantiomer.[5][6] The resulting rhodium enolate is then protonated (hydrolysis) to release the product and regenerate the active catalyst.
Caption: Experimental workflow for the asymmetric synthesis.
Detailed Experimental Protocol
Step A: (S)-Ethyl 3-(4-bromophenyl)butanoate
-
Apparatus Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, nitrogen inlet, and an addition funnel, charge (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).
-
Catalyst Formation: Stir the mixture at 23 °C under a positive pressure of nitrogen for 30 minutes. The mixture will form a light pink slurry.
-
Reaction Initiation: Add water (38 mL) in one portion, which should result in a clear red solution. Subsequently, add triethylamine (17.5 mL, 125 mmol). A slight exotherm will be observed.
-
Substrate Addition: Heat the reaction mixture to 30 °C. Add neat ethyl (E)-but-2-enoate (ethyl crotonate, 14.3 g, 125 mmol) dropwise via the addition funnel over 1 hour.
-
Reaction Monitoring: Stir the reaction at 30 °C for 4 hours. The reaction progress can be monitored by TLC (10% ethyl acetate in hexanes) or LCMS.
-
Workup: Cool the reaction to room temperature and pour it into a 2-L separatory funnel containing 1 M HCl (250 mL) and ethyl acetate (EtOAc, 250 mL). Shake and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 200 mL) and brine (200 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then filtered through a plug of silica gel (100 g), eluting with hexanes followed by 10% EtOAc in hexanes. Combine the product-containing fractions and concentrate to yield (S)-ethyl 3-(4-bromophenyl)butanoate as a clear light yellow oil (approx. 33.75 g, >99% yield).[7]
Step B: (3S)-3-(4-Bromophenyl)butanoic acid
-
Hydrolysis Setup: In a 1-L, three-necked, round-bottomed flask with a reflux condenser and magnetic stirrer, dissolve the ester from Step A (approx. 125 mmol) in methanol (250 mL). Add a solution of sodium hydroxide (15.0 g, 375 mmol) in water (75 mL).
-
Saponification: Heat the reaction mixture to 50 °C and stir for 1 hour. Monitor for completion by TLC or LCMS.
-
Workup: Cool the mixture to 30 °C and concentrate under reduced pressure to remove methanol. Transfer the aqueous residue to a separatory funnel and wash with dichloromethane (100 mL). Cool the aqueous layer to 10 °C in an ice-water bath and acidify to pH 1-2 with 12 M HCl (approx. 25 mL). A white precipitate will form.
-
Extraction: Extract the product with EtOAc (2 x 250 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude acid as an off-white solid (approx. 29.95 g, 99% yield). The initial enantiomeric excess at this stage is typically around 73-88% ee.[1]
-
Enantiomeric Enrichment by Crystallization: Transfer the crude acid to a 1-L flask and add heptane (250 mL). Heat the mixture until all solids dissolve (60-65 °C). Allow the solution to cool slowly to room temperature over 4-5 hours. Crystals will begin to form around 25-30 °C.
-
Isolation: After standing overnight (approx. 16 hours), the enantiomeric excess of the acid in the mother liquor will be significantly enriched (>99% ee).[1] Decant the mother liquor (the liquid phase). Concentrate the decanted liquid to dryness under reduced pressure to yield (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid (approx. 21.93 g, 73% yield from the ester, >99% ee).[1]
Alternative Synthetic Strategies
Chiral Resolution via Diastereomeric Salt Crystallization
This classical method is a viable alternative, especially if a racemic mixture of 3-(4-bromophenyl)butanoic acid is already available. The principle involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[8] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[9]
Generalized Protocol:
-
Resolving Agent and Solvent Screening: The critical step is to identify a suitable chiral resolving agent and solvent system. Common resolving agents for carboxylic acids include chiral amines like (R)-1-phenylethylamine. A screening process is typically required to find a solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures) where the two diastereomeric salts have a significant solubility difference.[10][11]
-
Salt Formation: Dissolve the racemic 3-(4-bromophenyl)butanoic acid (1.0 eq.) and the chosen chiral resolving agent (0.5-1.0 eq.) in a minimal amount of a suitable heated solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The diastereomeric purity can be checked by NMR or HPLC. Recrystallization may be necessary to achieve high diastereomeric excess.
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to break the salt. This protonates the carboxylic acid and leaves the amine resolving agent as its salt in the aqueous phase.
-
Extraction and Isolation: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched (S)-3-(4-bromophenyl)butanoic acid.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative. This approach would typically involve the asymmetric reduction of a precursor, ethyl 3-oxo-3-(4-bromophenyl)propanoate, using a ketoreductase (KRED) enzyme. These enzymes, often from yeast or bacteria, can reduce ketones to alcohols with exceptionally high enantioselectivity.[12]
Generalized Protocol:
-
Precursor Synthesis: The starting β-ketoester, ethyl 3-oxo-3-(4-bromophenyl)propanoate, needs to be synthesized first, for instance, via a Claisen condensation.
-
Enzyme and Cofactor System: Select a suitable ketoreductase that shows high activity and selectivity for the substrate. These can be commercially available or expressed in a host organism like E. coli. The reaction requires a hydride source, typically a nicotinamide cofactor (NADH or NADPH). A cofactor regeneration system is essential for a cost-effective process on a large scale. A common system involves using a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase.[12]
-
Bioreduction: In a buffered aqueous solution (e.g., phosphate buffer at a controlled pH), combine the β-ketoester substrate, the KRED enzyme, the cofactor, and the regeneration system. The reaction is typically run at or near room temperature.
-
Reaction Monitoring: Monitor the conversion of the ketoester to the hydroxy ester by HPLC or GC.
-
Workup and Isolation: Once the reaction is complete, the product is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated.
-
Subsequent Chemical Steps: The resulting (S)-ethyl 3-hydroxy-3-(4-bromophenyl)propanoate would then need to be converted to the target butanoic acid through a two-step sequence: dehydroxylation and hydrolysis.
Analytical Methods: Determination of Enantiomeric Purity
Accurate determination of enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[13]
Chiral HPLC Protocol:
Based on the protocol for the primary synthesis and general methods for arylcarboxylic acids, the following conditions are recommended:[1][14][15]
-
Column: CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate) coated on 5µm silica-gel).
-
Mobile Phase: 95:5 (v/v) n-Heptane / 2-Propanol (Isopropanol). For acidic samples, addition of 0.1% trifluoroacetic acid (TFA) is often recommended to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Expected Elution: The two enantiomers will have different retention times. A racemic standard should be run to identify the retention times of both the (R) and (S) enantiomers. The ee is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Safety and Handling
Professional laboratory safety practices must be followed at all times. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
4-Bromophenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[16][17][18]
-
Ethyl Crotonate: Highly flammable liquid and vapor. Causes serious eye damage and skin irritation. Keep away from heat, sparks, and open flames.[7][10][19]
-
Rhodium Catalysts: Rhodium salts can be irritants and sensitizers. Handle with care, minimizing dust inhalation.
-
(R)-1-Phenylethylamine (Resolving Agent): Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Corrosive. Handle with extreme care.[19][20][21]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. The dilution process is highly exothermic; always add NaOH to water, never the other way around.[5][22]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
Heptane and Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness. Use in a well-ventilated area and away from ignition sources.[23]
Conclusion
The large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid is readily achievable through rhodium-catalyzed asymmetric conjugate addition. This method provides high yields and excellent enantioselectivity, with the added benefit of an enantiomeric enrichment step via crystallization. While classical diastereomeric salt resolution and modern biocatalytic methods present viable alternatives, the asymmetric catalytic route offers a highly efficient and direct pathway for large-scale production. The choice of method should be guided by project-specific requirements, including scale, cost, and available resources. Adherence to the detailed protocols and safety guidelines presented in this document will enable the safe and successful synthesis of this important chiral intermediate.
References
- AK Scientific, Inc. (n.d.). (R)-(+)-1-Phenylethylamine Safety Data Sheet.
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
- BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
- BenchChem. (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
- BenchChem. (2025). Theoretical Insights into (R)-BINAP Catalyzed Asymmetric Reactions: A Technical Guide.
- Apollo Scientific. (2023). (1R)-(+)-1-Phenylethylamine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). R-PHENYL ETHYLAMINE CAS NO 3886-69-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl crotonate.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H, CHIRALCEL® OJ-H COLUMNS.
-
Dourado, H. et al. (2021). Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. Catalysis Science & Technology, 11(8), 2894-2905. [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromophenylboronic acid.
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. This is the primary source for the detailed protocol. [Link]
- CORECHEM Inc. (2022). Safe Handling Guide: Sodium Hydroxide.
- Canadian Centre for Occupational Health and Safety. (2025). CCOHS: Sodium Hydroxide.
-
Hecke, W., & Le-Dall, M. T. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(4), 1737–1751. [Link]
-
Hayashi, T., et al. (2004). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 101(15), 5435-5440. [Link]
- Martin, R., & Fuhrmann, T. (2008). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Asymmetric Synthesis: The Essentials (pp. 1-22). Wiley-VCH.
- ChemicalBook. (2024). Heptane: Physicochemical Properties, Uses and Health hazards.
- Wikipedia. (n.d.). Chiral resolution.
- Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
- Chiral Technologies. (n.d.). Chiralcel OD H OJ H Manual.
- Lam, A. W. H., & Ng, K. M. (n.d.).
-
Serra, S., et al. (2008). Biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Journal of Molecular Catalysis B: Enzymatic, 54(1-2), 1-7. [Link]
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Harada, N., & Nakanishi, K. (2012). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, (153).
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc.
-
Smith, A. M., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(1), 586–591. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Raj, J. M., et al. (2013). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 1.
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 196, 113917. [Link]
- Al-Ani, A., & Al-Zoubi, R. (2020). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering, 3(2).
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
-
Wierzbicka, A., et al. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. RSC Advances, 12(42), 27365-27374. [Link]
-
Lee, S. G., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology and Bioengineering, 89(2), 247-251. [Link]
-
Song, C. W., et al. (2016). Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli. Applied and Environmental Microbiology, 82(10), 3000-3008. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BINAP - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. ct-k.com [ct-k.com]
- 16. PlumX [plu.mx]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
Application Note: Derivatization of 3-(4-Fluorophenyl)-2-methylbutanoic Acid for GC-MS Analysis
Abstract
This technical guide details the derivatization and analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid , a key intermediate in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Due to the polarity of the carboxylic acid moiety and the potential for hydrogen bonding, direct GC analysis results in peak tailing and irreversible adsorption. This note provides two validated protocols: Silylation (Method A) for rapid screening and Methylation (Method B) for robust quantitative stability. Theoretical fragmentation patterns and troubleshooting matrices are included to ensure data integrity.
Introduction & Chemical Profile[1][2][3][4][5][6]
The analyte, 3-(4-Fluorophenyl)-2-methylbutanoic acid, contains a carboxylic acid group and two chiral centers, making it susceptible to thermal degradation and diastereomeric separation issues during gas chromatography. The fluorine atom at the para position of the phenyl ring increases lipophilicity but does not sufficiently offset the polarity of the carboxyl group to allow for direct injection.
Analyte Profile
| Property | Data |
| IUPAC Name | 3-(4-Fluorophenyl)-2-methylbutanoic acid |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) |
| Boiling Point | ~310°C (Decomposes before boiling at atm pressure) |
| Key Structural Features | 4-Fluoro-phenyl group, |
The Analytical Challenge
Direct injection of the free acid leads to:
-
Adsorption: Interaction with silanol groups in the liner and column, causing "ghost peaks."
-
Dimerization: Formation of intermolecular hydrogen bonds in the gas phase.
-
Peak Tailing: Loss of resolution and sensitivity.
Solution: Derivatization replaces the active acidic hydrogen, reducing polarity and increasing volatility.[1]
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the appropriate method for your specific analytical goals.
Figure 1: Decision matrix for selecting between Silylation and Methylation based on sample moisture content and analytical objectives.
Experimental Protocols
Method A: Silylation (BSTFA/TMCS)
Best for: Rapid metabolic profiling, dry samples, and qualitative screening. Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom, releasing trifluoroacetamide.
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1]
-
TMCS: Trimethylchlorosilane (1% v/v added as a catalyst).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger).
Protocol:
-
Preparation: Weigh 1–5 mg of sample into a 2 mL GC vial.
-
Solvation: Add 500 µL of anhydrous Pyridine. Vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC-MS.
Critical Note: Strictly exclude moisture. Water hydrolyzes TMS esters back to the free acid and hexamethyldisiloxane (HMDSO).
Method B: Methylation (BF₃-Methanol)
Best for: Precise quantification, batch processing, and samples requiring storage >24 hours. Mechanism: Acid-catalyzed Fischer esterification.
Reagents:
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Neutralizer: Saturated NaHCO₃ solution.
Protocol:
-
Reaction: Dissolve 5 mg sample in 1 mL of BF₃-Methanol reagent in a screw-cap reaction tube.
-
Heating: Heat at 60°C for 15 minutes (or reflux).
-
Quenching: Cool and add 1 mL of saturated NaHCO₃ (slowly, to neutralize acid).
-
Extraction: Add 1 mL of n-Hexane. Cap and shake vigorously for 1 minute.
-
Phase Separation: Allow layers to separate (centrifuge if necessary).
-
Collection: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous Na₂SO₄ (to dry).
-
Injection: Inject 1 µL of the hexane layer.
GC-MS Parameters
Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film). Low-bleed is essential for Method A.
| Parameter | Setting |
| Inlet Mode | Split (10:1) or Splitless (for trace analysis) |
| Inlet Temp | 250°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 80°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
| Scan Range | m/z 50 – 450 |
Results & Discussion: Mass Spectral Interpretation
Understanding the fragmentation is crucial for confirming the identity of the derivative.
Theoretical Fragmentation (EI, 70eV)[1]
1. Methyl Ester Derivative (MW = 210)
-
Molecular Ion: m/z 210 (Visible, weak).
-
Base Peak (m/z 123): The dominant fragment arises from benzylic cleavage at the C2-C3 bond.
-
Structure: [F-Ph-CH-CH3]+
-
Mechanism: The bond between the alpha-carbon (next to carbonyl) and beta-carbon breaks to form a resonance-stabilized 4-fluoro-alpha-methylbenzyl cation.
-
-
McLafferty Rearrangement (m/z 88): Migration of a gamma-hydrogen (from the terminal methyl on the butyl chain is unlikely, but H from the benzylic position can migrate).
-
Fragment: [CH2=C(OH)(OCH3)]+ equivalent.
-
2. TMS Ester Derivative (MW = 268)
-
Molecular Ion: m/z 268.
-
M-15 (m/z 253): Loss of a methyl group from the silicon atom. Diagnostic for TMS derivatives.
-
Base Peak (m/z 123): Same benzylic cleavage as the methyl ester ([F-Ph-CH-CH3]+).
-
Silicon Specific Ions: m/z 73 [(CH3)3Si]+ and m/z 75.
Expected Chromatogram
Due to the two chiral centers (C2 and C3), diastereomers may separate .
-
Observation: You may see two peaks with identical mass spectra (syn/anti or erythro/threo pairs).
-
Action: Integrate both peaks for total quantitation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks / Low Response | Moisture in sample (Method A). | Dry sample under N₂.[4] Use fresh BSTFA. |
| Tailing Peaks | Active sites in liner/column. | Replace liner with deactivated wool. Trim column. |
| Extra Peak at M-18 | Thermal degradation. | Lower inlet temperature to 230°C. |
| "Ghost" Peaks (m/z 207, 281) | Septum bleed or column bleed. | Use high-temp septa. Bake out column. |
| Incomplete Reaction | Steric hindrance.[5][1][6] | Increase reaction time to 60 mins or temp to 75°C. |
References
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA and BF3-Methanol Protocols.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for EI fragmentation rules).
Sources
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
I. Troubleshooting Guide: From Starting Materials to Final Product
This section addresses common problems encountered during the synthesis, categorized by the typical stages of the experimental workflow.
A. Grignard Reagent Formation & Reaction
A common and efficient route to the carbon skeleton of 3-(4-Fluorophenyl)-2-methylbutanoic acid involves a Grignard reaction. The success of the entire synthesis often hinges on the quality of this initial step.
Question 1: My Grignard reaction with 4-fluorobromobenzene fails to initiate or is very sluggish. What's going wrong?
Answer:
Failure to initiate a Grignard reaction is a classic and frequent problem, almost always related to the presence of inhibitors—primarily water and atmospheric oxygen.
-
Causality: The Grignard reagent (R-MgX) is a potent nucleophile and a very strong base. It reacts readily with even trace amounts of protic solvents (like water or alcohols) to form the corresponding alkane (in this case, fluorobenzene), quenching the reagent.[1] Oxygen can also inhibit the reaction by oxidizing the magnesium surface.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: All glassware must be scrupulously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1] It is best practice to use freshly opened bottles of anhydrous solvents or to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted to expose the reactive metal.
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) from start to finish to prevent quenching by atmospheric moisture and oxygen.
-
Question 2: The yield of my Grignard carboxylation step is low, and I isolate a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this?
Answer:
The formation of a biphenyl byproduct is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[2]
-
Causality (Wurtz-type Coupling): The reaction Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂ competes with the desired carboxylation reaction. This side reaction is particularly favored by higher temperatures and high concentrations of the aryl halide.[2]
-
Optimization Strategies:
-
Control the Rate of Addition: Add the 4-fluorobromobenzene solution to the magnesium turnings slowly and dropwise. This maintains a low instantaneous concentration of the aryl halide, minimizing the coupling reaction.
-
Temperature Management: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[2]
-
Carboxylation Conditions: After the Grignard reagent has formed, cool the reaction mixture (e.g., to 0°C or below) before introducing the carbon dioxide. The carboxylation reaction is highly exothermic. For the CO₂ source, using finely crushed dry ice is often more effective than bubbling CO₂ gas, as it provides a large surface area and helps maintain a low temperature.
-
Workflow for Troubleshooting Grignard Reaction Issues
Caption: Decision tree for troubleshooting common Grignard reaction problems.
B. Alternative Synthetic Routes & Key Transformations
While the Grignard route is common, other methods exist. One prominent alternative involves the α-alkylation of a suitable precursor followed by hydrolysis.
Question 3: I am considering a route involving the hydrolysis of a nitrile precursor, 3-(4-Fluorophenyl)-2-methylbutanenitrile. What are the best conditions for this hydrolysis to maximize the yield of the carboxylic acid?
Answer:
The hydrolysis of nitriles to carboxylic acids is a robust transformation but requires harsh conditions that can be problematic if not controlled properly. You can use either acidic or basic conditions.
-
Causality & Mechanism: The reaction proceeds through an amide intermediate (R-CN → R-CONH₂ → R-COOH).[3] Driving the reaction to completion to form the carboxylic acid requires vigorous conditions, typically heating under reflux for several hours.[4][5]
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water.[3][6] The final step, hydrolysis of the amide, is driven by the protonation of the ammonia byproduct, which prevents the reverse reaction.[6]
-
Basic Hydrolysis: A strong nucleophile (hydroxide) directly attacks the nitrile carbon. Harsher conditions (higher temperatures, longer reaction times) are generally needed compared to acidic hydrolysis to push the reaction past the amide stage.[6]
-
-
Recommended Conditions:
-
Acidic: Refluxing with aqueous HCl (e.g., 6M) or a mixture of sulfuric acid and water is effective. This directly yields the free carboxylic acid after workup.[5]
-
Basic: Refluxing with aqueous NaOH or KOH (e.g., 10-25%) is a common choice. This initially forms the carboxylate salt.[5] An acidic workup (e.g., adding HCl until pH < 2) is required to protonate the salt and isolate the final carboxylic acid product.[5]
-
| Condition | Reagents | Workup Procedure | Pros & Cons |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Reflux | Neutralization, Extraction | Pro: Directly yields the acid.[5] Con: Can be corrosive; not suitable for acid-sensitive substrates.[4] |
| Basic Hydrolysis | Aqueous NaOH or KOH, Reflux | Acidification (to pH < 2), Extraction | Pro: Avoids strongly acidic conditions during reaction. Con: Requires a separate acidification step.[5] |
C. Purification & Isolation
Question 4: My final product is an oil or a low-melting solid that is difficult to crystallize. What purification strategies can I employ?
Answer:
Purifying carboxylic acids that are not easily crystallizable is a common challenge. The strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or 1M NaOH solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its water-soluble carboxylate salt.
-
Separate the layers. The organic layer will contain neutral impurities (like the biphenyl byproduct from a Grignard reaction).
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out or form an oil.
-
Extract the purified acid back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a viable option.
-
Mobile Phase: A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
-
Crystallization Optimization: If the product is a solid, screening different solvent systems may induce crystallization. Try single solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate) or co-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
II. Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this synthesis? Yields are highly dependent on the specific route and optimization. For a well-executed Grignard carboxylation route, yields in the range of 60-80% can be considered good. Routes involving multiple steps, such as those proceeding through nitrile or ester hydrolysis, may have lower overall yields.[7]
Q2: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the carbon skeleton and the presence of key functional groups. The fluorine atom will cause characteristic splitting in the aromatic region of both the proton and carbon spectra.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (182.19 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Look for a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity and quantifying impurities.[9][10]
Q3: Are there any stereochemical considerations in this synthesis? The target molecule, 3-(4-Fluorophenyl)-2-methylbutanoic acid, has a chiral center at the C2 position. Unless a stereoselective synthesis is employed (e.g., using a chiral auxiliary or an asymmetric catalyst), the product will be a racemic mixture of the (R) and (S) enantiomers.[11] If a single enantiomer is required, a chiral resolution step or an asymmetric synthesis strategy would be necessary.[12]
Optimized Protocol: Synthesis via Grignard Carboxylation
This protocol provides a generalized, robust procedure. Safety Note: Grignard reactions are exothermic and react violently with water. All operations must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-(4-Fluorophenyl)-2-methylpropanoic acid | 22138-73-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 12. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during its synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. However, each pathway presents a unique set of challenges, with the formation of specific byproducts being a primary concern. Understanding the origin of these impurities is critical for optimizing reaction conditions, simplifying purification, and ensuring the desired product quality. This guide will focus on two common synthetic strategies: the malonic ester synthesis and the direct alkylation of a 4-fluorophenylacetic acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Malonic Ester Synthesis Route
This classical approach involves the alkylation of a malonate ester with a suitable 4-fluorobenzyl halide, followed by hydrolysis and decarboxylation.
Question 1: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could it be and how can I avoid it?
Answer: A common byproduct in malonic ester synthesis is the dialkylated product, diethyl 2,2-bis((4-fluorophenyl)methyl)malonate, which upon hydrolysis and decarboxylation would lead to 2,4-di(4-fluorophenyl)-3-methylbutanoic acid.[1] This arises from the deprotonation of the mono-alkylated malonic ester intermediate followed by a second alkylation.
Causality: The mono-alkylated malonate still possesses a weakly acidic proton at the alpha-carbon. If the reaction conditions, such as an excess of base or prolonged reaction times at elevated temperatures, are not carefully controlled, a second deprotonation and subsequent alkylation can occur.
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the malonic ester relative to the base and the alkylating agent to minimize the presence of unreacted base that can facilitate the second deprotonation.
-
Controlled Addition: Add the alkylating agent (4-fluorobenzyl halide) slowly and at a low temperature (e.g., 0 °C to room temperature) to allow for the complete consumption of the initial enolate before a second deprotonation can occur.
-
Choice of Base: Employ a base that is sterically hindered or of moderate strength to disfavor the second deprotonation.
Question 2: My final product is contaminated with an impurity that has a similar polarity, making it difficult to separate by column chromatography. What is a likely candidate for this impurity?
Answer: An impurity with similar polarity could be the un-decarboxylated intermediate, 2-((4-fluorophenyl)methyl)-2-methylmalonic acid. Incomplete decarboxylation is a common issue, especially if the reaction temperature or time is insufficient.
Troubleshooting & Prevention:
-
Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm the complete hydrolysis of the ester groups. This can be monitored by TLC or LC-MS.
-
Optimize Decarboxylation Conditions: Decarboxylation is typically achieved by heating the diacid. Ensure the temperature is high enough (often >150 °C) and the reaction time is sufficient for the complete evolution of CO2. The reaction can be monitored by observing the cessation of gas evolution.
-
Acid Catalysis: In some cases, a catalytic amount of a strong acid can facilitate decarboxylation at a lower temperature.
Direct Alkylation of 4-Fluorophenylacetic Acid Derivative Route
This route involves the deprotonation of a 4-fluorophenylacetic acid ester or a related derivative at the alpha-position, followed by alkylation with a methylating agent.
Question 3: My reaction is showing low conversion, and I am recovering a significant amount of starting material. I am also seeing a byproduct that appears to be a dimer of my starting material. What is happening?
Answer: Low conversion and the formation of a dimeric byproduct suggest issues with the deprotonation step and potential side reactions of the enolate. The dimeric byproduct could arise from the enolate acting as a nucleophile and attacking an unreacted molecule of the starting ester (a self-condensation reaction).
Causality: The acidity of the alpha-proton in 4-fluorophenylacetic acid derivatives is significant, but a sufficiently strong and sterically hindered base is required for efficient and clean deprotonation. Weaker bases or bases that are not sufficiently hindered can lead to incomplete deprotonation and side reactions.
Troubleshooting & Prevention:
-
Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases favor rapid and complete deprotonation over nucleophilic addition to the ester.
-
Reaction Temperature: The formation of the enolate should be performed at low temperatures (e.g., -78 °C) to minimize side reactions. The alkylating agent should also be added at this low temperature.
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions. Any protic solvent will quench the enolate, leading to the recovery of the starting material.
Question 4: I am observing the formation of a byproduct with the same mass as my desired product, but it has a different retention time in my chiral HPLC analysis. What is this?
Answer: If you are performing an asymmetric synthesis or if your starting materials or reagents are not enantiomerically pure, you are likely observing the formation of the undesired enantiomer of your product. 3-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral molecule.
Troubleshooting & Prevention:
-
Chiral Resolution: If you are starting with a racemic mixture, you will need to perform a chiral separation of the final product. This can be achieved using preparative chiral HPLC or by forming diastereomeric salts with a chiral amine followed by crystallization.
-
Asymmetric Synthesis: If you are attempting an asymmetric synthesis, the formation of the other enantiomer indicates incomplete stereocontrol. This could be due to issues with the chiral auxiliary, catalyst, or reaction conditions. A thorough optimization of the asymmetric reaction is required.
Byproduct Summary Table
| Synthetic Route | Common Byproduct | Structure | Reason for Formation | Prevention/Mitigation |
| Malonic Ester Synthesis | Dialkylated Product | 2,4-di(4-fluorophenyl)-3-methylbutanoic acid | Second alkylation of the mono-alkylated intermediate. | Control stoichiometry, slow addition of alkylating agent. |
| Incomplete Decarboxylation | 2-((4-fluorophenyl)methyl)-2-methylmalonic acid | Insufficient heat or reaction time for decarboxylation. | Ensure complete hydrolysis, optimize decarboxylation temperature and time. | |
| Direct Alkylation | Self-Condensation Product | Dimer of the starting material | Incomplete deprotonation and enolate attacking starting material. | Use a strong, sterically hindered base (e.g., LDA) at low temperatures. |
| Unwanted Enantiomer | (R/S)-3-(4-Fluorophenyl)-2-methylbutanoic acid | Lack of stereocontrol in asymmetric synthesis or use of racemic starting materials. | Chiral resolution or optimization of asymmetric synthesis conditions. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid
This protocol is designed for the analytical separation of the enantiomers of the target compound.[2]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm particle size) or a similar chiral stationary phase.[1][2]
Mobile Phase: A mixture of Hexane and Isopropanol (IPA) in a 95:5 ratio.[2]
Flow Rate: 1.0 mL/min.[2]
Detection: UV at 220 nm.
Procedure:
-
Prepare a sample solution of the crude or purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution onto the HPLC system.
-
Run the analysis and integrate the peaks corresponding to the two enantiomers. The ratio of the peak areas will give the enantiomeric excess (ee).
Protocol 2: Purification by Crystallization of Diastereomeric Salts
This is a classical method for the resolution of a racemic carboxylic acid.
Reagents:
-
Racemic 3-(4-Fluorophenyl)-2-methylbutanoic acid
-
A chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
Dissolve the racemic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.
-
Slowly add the chiral amine solution to the hot solution of the racemic acid with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be checked by liberating the acid with an aqueous acid (e.g., HCl) and analyzing it by chiral HPLC (Protocol 1).
-
The mother liquor will be enriched in the other diastereomer, which can be recovered and purified similarly with the opposite enantiomer of the chiral amine.
Visualization of Synthetic Challenges
Malonic Ester Synthesis Workflow and Byproduct Formation
Caption: Workflow of Malonic Ester Synthesis and the formation of the dialkylated byproduct.
Logical Relationship in Troubleshooting Low Yield in Direct Alkylation
Sources
Challenges in the scale-up synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid
Technical Support Center: Scale-Up Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Status: Operational | Tier: L3 Engineering Support Subject: Process Optimization, Stereocontrol, and Impurity Management Reference ID: TSC-FPMB-2024
Technical Overview & Synthetic Strategy
The scale-up of 3-(4-Fluorophenyl)-2-methylbutanoic acid presents a distinct set of challenges compared to non-fluorinated or achiral analogs. The presence of the fluorine atom at the para position and the requirement for establishing two contiguous stereocenters (C2 and C3) necessitates a precision-engineered approach.
Recommended Industrial Route:
For kilogram-scale production, the most robust pathway is the Asymmetric Hydrogenation of the
Process Workflow Visualization
Figure 1: Strategic workflow for the enantioselective synthesis of the target acid via the hydrogenation route.
Critical Troubleshooting Modules
Module A: Stereochemical Control (The "Wrong Isomer" Issue)
Problem: The product contains unacceptable levels of the diastereomer (anti vs. syn) or the wrong enantiomer. Context: This molecule has two chiral centers.[1][2] The hydrogenation step establishes both simultaneously.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Diastereoselectivity (dr) | Isomerization of Precursor: The starting unsaturated acid may have isomerized from (E) to (Z) prior to hydrogenation. | Protocol Check: Ensure the precursor is strictly the (E)-isomer (>98%). Recrystallize the unsaturated acid precursor from Isopropyl Acetate before hydrogenation. |
| H2 Pressure Sensitivity: High pressure often favors rate over selectivity. | Optimization: Lower H2 pressure from 50 bar to 10-20 bar. Slower reaction times often yield higher dr. | |
| Low Enantioselectivity (ee) | Ligand Oxidation: Phosphine ligands (e.g., BINAP, DuPhos) are air-sensitive. | Handling: Degas all solvents (MeOH/Toluene) via sparging with Argon for >30 mins. Store catalyst precursors in a glovebox. |
| Solvent Effect: Protic solvents can interfere with certain Rh-catalyst transition states. | Screening: Switch from pure Methanol to TFE (2,2,2-Trifluoroethanol) or a Toluene/MeOH mixture to tighten the catalyst pocket. |
Module B: Impurity Profile (The Fluorine Factor)
Problem: Unknown peaks in HPLC or loss of the fluorine signal.
| Impurity Type | Detection Method | Origin & Mitigation |
| Des-fluoro Analog | LC-MS (M-18) | Over-Reduction: Under high pressure/temperature with Pd/C, aryl fluorides can undergo hydrodefluorination. Fix: Switch to homogeneous catalysts (Ru/Rh) which are less prone to oxidative addition into the C-F bond than heterogeneous Pd. Avoid reaction temps >60°C. |
| Defluorinated Dimer | 19F NMR (Silent) | Radical Coupling: Rare, but occurs if radical initiators are present. Fix: Add a radical scavenger (BHT) in trace amounts if using radical-based synthetic steps. |
| Ru/Rh Leaching | ICP-MS | Catalyst Breakdown: Poor ligand binding. Fix: Use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction. Limit residual metal to <10 ppm for pharma grade. |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation (Scale-Up)
Target Scale: 100g Input
-
Preparation: In a 1L Hastelloy autoclave, charge (E)-3-(4-fluorophenyl)-2-methylbut-2-enoic acid (100 g, 0.51 mol) and MeOH (500 mL, degassed).
-
Catalyst Loading: In a glovebox, dissolve [Ru(OAc)₂(BINAP)] (0.5 mol%) in degassed Toluene (20 mL) and transfer to the autoclave via cannula.
-
Hydrogenation:
-
Purge system 3x with N₂ and 3x with H₂.
-
Pressurize to 30 bar (435 psi) .
-
Set agitation to 1000 rpm (Mass transfer is critical).
-
Heat to 40°C . Monitor uptake. Reaction typically completes in 12-18 hours.
-
-
Workup:
-
Vent H₂. Filter the solution through a pad of Celite to remove catalyst particulates (if precipitation occurred).
-
Concentrate filtrate to dryness.
-
Crystallization: Dissolve crude oil in hot n-Heptane/EtOAc (9:1) . Cool slowly to 0°C. Seed with pure crystal if available.
-
Yield: Expect 92-95% yield with >98% ee.
-
Protocol 2: Impurity Purging (The "Oiling Out" Rescue)
Issue: The product refuses to crystallize and remains a sticky oil.
-
Acid-Base Extraction: Dissolve the oil in MTBE (Methyl tert-butyl ether) .
-
Wash: Extract with 1M NaOH (cold). The product moves to the aqueous layer; non-acidic impurities (starting ketones, decarboxylated byproducts) remain in MTBE.
-
Recovery: Acidify the aqueous layer carefully with HCl (conc.) to pH 2 while stirring vigorously.
-
Nucleation: If oil separates again, add a seed crystal during the acidification at pH 4. Keep temperature <10°C.
Troubleshooting Logic Tree
Figure 2: Decision matrix for rapid diagnosis of synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use heterogeneous Pd/C for the hydrogenation to save cost? A: We strongly advise against it for the chiral step. Pd/C will produce the racemic product and has a higher risk of defluorination (cleaving the C-F bond) under standard hydrogenation conditions. If you must use Pd/C, you will need a subsequent chiral resolution step (e.g., using (S)-Phenylethylamine), which reduces maximum theoretical yield to 50%.
Q: The reaction stalls at 80% conversion. Should I increase the temperature? A: No. Increasing temperature often degrades the enantioselectivity.
-
Check 1: Is the H₂ mass transfer limited? Increase stirring speed.
-
Check 2: Is the catalyst poisoned? Impurities like sulfur or halides (from the precursor synthesis) can poison Ru/Rh catalysts. Ensure the precursor acid is washed thoroughly with water/brine and recrystallized before hydrogenation.
Q: Why is the fluorine signal splitting in the NMR?
A: The fluorine on the phenyl ring couples with the aromatic protons (
References
-
Enantioselective Hydrogenation of 3-Arylbutanoic Acids: Sun, X., Zhou, L., Wang, C. J., & Zhang, X.[3] (2007).[2][3] Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids.[3] Angewandte Chemie International Edition, 46(15), 2623-2626.
-
General Synthesis of Fluorinated Phenylalkanoic Acids: Pertusati, F., et al. (2014). Preparation of 4-Fluorophenyl derivatives via Organoboron intermediates. Organic Syntheses, 91, 1-12. (Provides context on handling fluorinated intermediates).
-
Impurity Profiling in Aryl-Acid Synthesis: Ghosh, A., et al. (2014).[1] Comprehensive review on impurities in drug development (Focus on Ibuprofen/Aryl-propionic analogs). International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.[1]
-
Metal-Free Esterification/Acid Handling: Petersen, T. B., Khan, R., & Olofsson, B. (2011).[4] Metal-Free Synthesis of Aryl Esters from Carboxylic Acids. Organic Letters, 13(13), 3454–3457.[4]
Sources
Preventing racemization during the synthesis of chiral 3-(4-Fluorophenyl)-2-methylbutanoic acid
Welcome to the technical support resource for the stereoselective synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the challenges of maintaining stereochemical integrity during the synthesis of chiral α-arylpropionic acids. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed to help you prevent racemization and achieve high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). For chiral drugs like many 2-arylpropionic acids (profens), this is a significant problem.[1] Often, only one enantiomer (e.g., the (S)-enantiomer) possesses the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects.[2][3] Therefore, maintaining the stereochemical purity of 3-(4-Fluorophenyl)-2-methylbutanoic acid is paramount for its efficacy and safety in pharmaceutical applications.
Q2: What is the primary chemical reason for racemization in α-arylpropionic acids?
A2: The primary cause of racemization in α-arylpropionic acids is the acidity of the proton at the α-carbon (the stereocenter).[4] Under either acidic or basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate.[5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[5]
Q3: What are the general strategies to mitigate racemization during synthesis?
A3: The key strategies to prevent racemization revolve around avoiding conditions that promote enol or enolate formation, or by controlling the stereochemical outcome of reactions. The main approaches include:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[6] After the desired stereocenter is set, the auxiliary is removed.
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to create the desired stereocenter with high enantioselectivity.[7][8]
-
Enzymatic Resolution: This technique uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[9][10][11]
-
Kinetic Resolution: This method involves reacting a racemic mixture with a chiral reagent that reacts at different rates with each enantiomer, allowing for their separation.[12][13][14]
-
Careful Control of Reaction Conditions: Avoiding strong bases or acids and high temperatures can help to minimize racemization.[15][16]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of chiral 3-(4-Fluorophenyl)-2-methylbutanoic acid.
Problem 1: Low Enantiomeric Excess (ee%) Observed After an Alkylation Step.
-
Possible Cause 1: Suboptimal Base or Temperature.
-
Explanation: The choice of base and reaction temperature is critical. Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization. Higher temperatures can also accelerate this process.[16]
-
Solution:
-
Employ a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).
-
Conduct the deprotonation and alkylation at low temperatures, typically -78 °C, to minimize the rate of racemization.[16]
-
-
-
Possible Cause 2: Ineffective Chiral Auxiliary.
-
Explanation: The chiral auxiliary may not be providing sufficient steric hindrance to direct the incoming electrophile to one face of the enolate.
-
Solution:
-
Screen a variety of chiral auxiliaries. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are commonly used and often provide high levels of stereocontrol.[6][]
-
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Explanation: The solvent can influence the aggregation state and reactivity of the enolate, which in turn can affect the stereoselectivity of the reaction.
-
Solution:
-
Aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are generally preferred for these types of reactions. It may be beneficial to screen a range of aprotic solvents to find the optimal one for your specific substrate and auxiliary combination.
-
-
Problem 2: Significant Racemization Detected After Final Deprotection/Hydrolysis.
-
Possible Cause 1: Harsh Hydrolysis Conditions.
-
Explanation: The conditions used to remove the chiral auxiliary or hydrolyze an ester to the final carboxylic acid can often be harsh (e.g., strong acid or base at high temperatures), leading to racemization of the final product.[15]
-
Solution:
-
Explore milder hydrolysis conditions. For example, for oxazolidinone auxiliaries, hydrolysis using lithium hydroperoxide (LiOOH) at low temperatures is a standard and effective method.
-
For ester hydrolysis, enzymatic methods can offer a mild and highly selective alternative.[9]
-
-
-
Possible Cause 2: Product Instability.
-
Explanation: The final chiral carboxylic acid product itself can be susceptible to racemization under certain pH and temperature conditions during workup and purification.
-
Solution:
-
Ensure that all aqueous workup and purification steps (e.g., chromatography) are performed under neutral or slightly acidic conditions.
-
Avoid excessive heat during solvent removal and purification.
-
-
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol describes a reliable method for the synthesis of chiral 3-(4-Fluorophenyl)-2-methylbutanoic acid with high enantiomeric excess.
Step 1: Amide Formation
-
To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.
-
Add triethylamine (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pseudoephedrine amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (2.2 eq.) and stir for 1 hour to ensure complete enolate formation.
-
Add 4-fluorobenzyl bromide (1.2 eq.) and allow the reaction to proceed at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3: Hydrolysis and Auxiliary Removal
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add a strong acid such as 6M H₂SO₄ and heat the mixture to reflux for 12-18 hours.
-
After cooling to room temperature, extract the aqueous layer with ether to remove the chiral auxiliary.
-
Basify the aqueous layer with NaOH and wash with ether to remove any remaining auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract the desired 3-(4-Fluorophenyl)-2-methylbutanoic acid with ether.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. The chiral auxiliary can be recovered from the initial ether extracts.
Protocol 2: Quantification of Enantiomeric Excess (ee%) using Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of the synthesized 3-(4-Fluorophenyl)-2-methylbutanoic acid.[10][18]
Step 1: Derivatization (if necessary)
-
For some chiral columns, it may be necessary to derivatize the carboxylic acid to an ester (e.g., methyl ester) or an amide to achieve better separation. A common method is to react the acid with diazomethane or with an alcohol in the presence of an acid catalyst.
Step 2: Sample Preparation
-
Dissolve a small amount of the final product (or its derivative) in the mobile phase or a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Step 3: HPLC Analysis
-
Column: A chiral stationary phase (CSP) column is required. Columns such as Chiralcel OD-H or Chiralpak AD-H are often effective for this class of compounds.[10]
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA), is typically used. The exact ratio will need to be optimized for your specific column and compound.[10]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.
-
Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Diastereomeric Excess (de%) | Reference |
| (1R,2R)-(-)-Pseudoephedrine | >95% | [6] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >98% | [] |
| Camphorsultam | >90% | [] |
Visualizations
Mechanism of Racemization
Caption: Racemization via a planar enolate intermediate.
Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis.
References
-
Yan, F., & Xiong, F. (2024). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I) Catalysis. Journal of the American Chemical Society. [Link]
-
Fehr, C. (2003). Enantioselective Protonation of Enolates and Enols. In Stereoselective Organocatalysis (pp. 583-614). Wiley-VCH. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Folia Medica Copernicana, 5(3), 123-130. [Link]
-
Yan, F., & Xiong, F. (2024). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I) Catalysis. ACS Publications. [Link]
-
Gant, T. G. (2001). Enantioselective Enolate Protonation: Matching Chiral Aniline and Substrate Acidity. The Journal of Organic Chemistry, 66(16), 5434-5439. [Link]
-
Fehr, C. (2003). Enantioselective Protonation of Enolates and Enols. Angewandte Chemie International Edition, 42(44), 5438-5441. [Link]
-
Raj, G. K. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. Organic Letters, 11(10), 2185-2188. [Link]
-
Stoltz, B. M., & Johnson, J. S. (2009). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 131(49), 17742-17743. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 23, 2026, from [Link]
-
Yu, H., Ballard, C. E., & Wang, B. (2001). A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary. Tetrahedron Letters, 42(10), 1835-1838. [Link]
-
ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Synthetic Communications, 15(1), 45-53. [Link]
-
ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Retrieved February 23, 2026, from [Link]
-
Wang, M., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 681321. [Link]
-
ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved February 23, 2026, from [Link]
-
Allen, A. E., & MacMillan, D. W. C. (2011). Asymmetric Synthesis of (S)-Ketoprofen. Synfacts, 2011(7), 0735. [Link]
-
Fedorova, O., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 15(9), 1709. [Link]
-
Hardy, P. M., & Lingham, I. N. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Bevinakatti, H. S., & Banerji, A. A. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Journal of Biosciences, 20(4), 523-529. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved February 23, 2026, from [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Folia Medica Copernicana, 5(3), 123-130. [Link]
-
Taniguchi, T., & Curran, D. P. (2025). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. Beilstein Journal of Organic Chemistry, 21, 1-7. [Link]
-
van den Berg, M. A., et al. (2005). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Organic Letters, 7(10), 2055-2058. [Link]
-
Hyun, M. H., & Min, C. S. (1996). A Mechanistic Evaluation for the Resolution of Enantiomers of α-Arylpropionic Acid Derivatives on a π-Basic Chiral Stationary Phase. Journal of the Korean Chemical Society, 40(6), 577-583. [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Ohtsuki, T., et al. (2018). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega, 3(11), 15993-16001. [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. Retrieved February 23, 2026, from [Link]
-
Kim, D. Y., & Park, E. J. (2002). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. Organic & Biomolecular Chemistry, 1(1), 20-21. [Link]
-
Wang, Y., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. Organic Letters, 22(24), 9534-9539. [Link]
-
Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid. Retrieved February 23, 2026, from [Link]
-
Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4505. [Link]
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved February 23, 2026, from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved February 23, 2026, from [Link]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 4. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. groups.ims.ac.jp [groups.ims.ac.jp]
- 9. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 13. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Enhancing the resolution of enantiomers in chiral HPLC of 3-(4-Fluorophenyl)-2-methylbutanoic acid
Welcome to the dedicated support center for troubleshooting and optimizing the chiral separation of 3-(4-Fluorophenyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the enantiomeric resolution of this acidic compound, which belongs to the 2-arylpropionic acid class (profens).
Frequently Asked Questions (FAQs) - Method Development Principles
This section addresses foundational questions for developing a robust chiral separation method for 3-(4-Fluorophenyl)-2-methylbutanoic acid.
Q1: How do I select the most appropriate chiral stationary phase (CSP) for this compound?
A: The selection of the CSP is the most critical factor in chiral separations.[1] For acidic compounds like 3-(4-Fluorophenyl)-2-methylbutanoic acid, polysaccharide-based and anion-exchange CSPs are the most successful starting points.
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs.[2] Columns with coated or immobilized derivatives of amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate), tris(4-methylbenzoate)) show excellent enantioselectivity for profen-type drugs.[2] A recent study specifically demonstrated successful separation of 3-(4-fluorophenyl)-2-methylpropanoic acid using a Chiralcel OJ-H column, which has a cellulose tris(4-methylbenzoate) selector.[3][4]
-
Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[5][6] The separation mechanism is based on the ionic exchange between the acidic analyte and the basic chiral selector on the stationary phase, often providing unique selectivity.[5][7]
Recommendation: Start screening with an immobilized polysaccharide-based column (e.g., Amylose-1, Cellulose-1, or Cellulose-3 based phases) under normal phase or polar organic conditions.[2][8][9] These offer broad selectivity and robustness.[2][10]
Q2: What are the typical starting mobile phase conditions for this analysis?
A: The choice of mobile phase is dictated by the selected CSP and the desired chromatographic mode (Normal Phase, Reversed-Phase, or Polar Organic).
-
Normal Phase (NP): This is often the first choice for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., 2-propanol or ethanol).[11] For acidic analytes, an acidic additive is crucial.
-
Starting Conditions: n-Hexane / 2-Propanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA).[12]
-
-
Reversed-Phase (RP): This mode uses aqueous-organic mobile phases and is suitable for many polysaccharide and all macrocyclic glycopeptide columns.
-
Starting Conditions: Acetonitrile / Water with 0.05-0.1% TFA or Acetic Acid.[8] The pH of the aqueous portion should be kept low (around 2-3) to suppress the ionization of the carboxylic acid group, which generally improves peak shape and retention.
-
-
Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with an acidic additive. It can provide different selectivity compared to NP or RP modes.[8]
-
Starting Conditions: Methanol + 0.1% Acetic Acid.[8]
-
Q3: Why is an acidic additive necessary for this separation?
A: For acidic compounds like 3-(4-Fluorophenyl)-2-methylbutanoic acid, an acidic additive (e.g., TFA, formic acid, or acetic acid) is critical for two main reasons:[12][13]
-
Improved Peak Shape: The additive suppresses the ionization of the analyte's carboxylic acid group. This minimizes secondary ionic interactions with any active sites on the silica support of the CSP, leading to sharper, more symmetrical peaks.[13]
-
Enhanced Chiral Recognition: By keeping the analyte in a neutral state, the interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral selector are more consistent, which is often essential for achieving enantioseparation.[7]
The concentration of the additive is typically low, around 0.1%, but may be optimized.[12]
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Poor or No Resolution (Rs < 1.5)
If your enantiomers are co-eluting or poorly resolved, a systematic approach is needed.[13]
Workflow for Troubleshooting Poor Resolution
Detailed Steps:
-
Ensure Proper Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[13] Ensure at least 20-30 column volumes of the mobile phase have passed through the column before injection.
-
Optimize Mobile Phase Composition:
-
Change the Alcohol Modifier: In normal phase, switching between 2-propanol (IPA) and ethanol can significantly alter selectivity.[2]
-
Vary the Modifier Percentage: Adjust the alcohol concentration. Lowering the percentage of alcohol generally increases retention and can sometimes improve resolution, while increasing it does the opposite.
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates.[13] Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly enhance resolution.
-
Vary the Temperature: Temperature can have a profound and unpredictable effect on chiral recognition.[13] Using a column oven, evaluate temperatures above and below ambient (e.g., 15°C, 25°C, and 40°C).
-
-
Switch to a Different CSP: If optimization fails, the chosen CSP may not be suitable. The most logical next step is to try a CSP with a different chiral selector (e.g., if you started with a cellulose-based column, try an amylose-based one) or a different separation mechanism entirely (e.g., an anion-exchanger column).[1]
Problem: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification.[14]
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Interactions: The acidic analyte is interacting with basic sites on the silica support.[13] 2. Column Contamination: Strongly retained impurities are creating active sites at the column inlet.[10][14] 3. Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[15] | 1. Increase Acidic Additive: Increase the concentration of TFA or acetic acid in the mobile phase (e.g., from 0.1% to 0.2%).[12] 2. Flush the Column: Flush the column with a strong, compatible solvent (e.g., 100% 2-propanol for polysaccharide columns).[10] Consider using a guard column to protect the analytical column.[11] 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[15] |
| Peak Splitting or Fronting | 1. Column Void/Damage: A void has formed at the head of the column due to pressure shocks or mobile phase incompatibility.[15] 2. Partially Blocked Frit: Particulate matter from the sample or mobile phase is blocking the inlet frit.[10][15] | 1. Replace Column: This issue is often irreversible. Use a guard column and operate within pressure limits to prevent recurrence.[15] 2. Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates. Note: Only do this if the column manufacturer explicitly permits it.[10] |
Problem: Unstable or Drifting Retention Times
Poor reproducibility prevents accurate quantification.
A: The most common causes for shifting retention times are insufficient column equilibration and temperature fluctuations.[1]
-
Solution: Always use a column oven to maintain a stable temperature.[13] Before starting a sequence, equilibrate the column with the mobile phase for a longer period (e.g., 30-60 minutes) until a stable baseline and consistent retention times for several injections are observed. Also, ensure the mobile phase is prepared fresh and consistently for each run.[13]
Experimental Protocols
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol provides a systematic approach to screen for initial separation conditions.
Objective: To identify a suitable CSP and mobile phase combination that shows baseline or near-baseline separation.
Materials:
-
HPLC system with UV detector and column oven.
-
Chiral Columns:
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Methanol (MeOH), Acetonitrile (ACN), and Trifluoroacetic Acid (TFA).
-
Sample: 1 mg/mL solution of racemic 3-(4-Fluorophenyl)-2-methylbutanoic acid dissolved in mobile phase.
Procedure:
-
Install the first screening column (e.g., Cellulose-based).
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Screening Condition A (Normal Phase):
-
Equilibrate the column with n-Hexane/IPA (90:10, v/v) + 0.1% TFA for at least 30 minutes.
-
Inject 5 µL of the sample solution and record the chromatogram.
-
-
Screening Condition B (Polar Organic):
-
Flush the column with 100% IPA for 15 minutes.
-
Equilibrate the column with MeOH + 0.1% TFA for at least 30 minutes.
-
Inject 5 µL of the sample solution and record the chromatogram.
-
-
Repeat steps 1-4 for the second screening column (e.g., Amylose-based).
-
Evaluate Results: Compare the chromatograms. Look for the condition that provides the best separation factor (α) and resolution (Rs). A promising result is any visible separation between the two enantiomer peaks.
Method Development Workflow
References
- Daicel Chiral Technologies.
- Zhang, L., et al. (2014).
- Fukushima, T., et al. (2002). Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents. PubMed.
- Wright, M. R., et al. (1991). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed.
- Zhang, L., et al. (2014).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Al-Majed, A. A., et al. (2017). Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. PubMed.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Daicel Chiral Technologies. (2021).
- BenchChem Technical Support. (2025).
- Kolodiazhnyi, O. I., et al. (2024). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC.
- Dobo, M., et al. (2022).
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Phenomenex. (2015). APPLICATION: Fast and Efficient Chiral Screening of 56 Pharmaceutical Compounds by SFC.
- Franco, P., et al. (2012). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Agilent Technologies. (2023).
- Daicel Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AS-H.
- Zhang, T., et al. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. phenomenex.com [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. agilent.com [agilent.com]
Side reactions to consider when synthesizing 3-(4-Fluorophenyl)-2-methylbutanoic acid
Executive Summary & Reaction Context
Welcome to the technical support hub for the synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid . This guide addresses the specific challenges encountered when constructing this sterically congested scaffold.
The most robust industrial route involves the Copper-Catalyzed Conjugate Addition (Michael Addition) of 4-fluorophenylmagnesium bromide to a tiglate (2-methylbut-2-enoate) ester, followed by hydrolysis.[1] While efficient, the presence of the
Core Reaction Scheme
-
Reagents: Ethyl (E)-2-methylbut-2-enoate (Ethyl Tiglate), 4-Fluorophenylmagnesium bromide.[1]
-
Catalyst: CuI, CuBr[2]·SMe₂, or CuCN (10–20 mol%).
-
Additives: TMSCl (accelerant for conjugate addition).
Critical Troubleshooting Guide (Q&A)
Category A: Regioselectivity & The "1,2-Addition" Problem
Q: My crude NMR shows a significant amount of a tertiary alcohol byproduct instead of the ester/acid. What happened?
A: You are observing 1,2-addition (direct carbonyl attack) competing with the desired 1,4-addition (conjugate addition).[1]
-
The Mechanism: Grignard reagents are "hard" nucleophiles and prefer the hard carbonyl carbon. Copper catalysts are required to soften the nucleophile (forming a transient organocuprate) to favor the softer
-carbon. -
Root Causes:
-
Catalyst Failure: Inactive Cu(I) species due to oxidation (Cu(II) is less effective here).
-
Temperature Too High: At higher temperatures (
), the kinetic preference for 1,2-addition dominates. -
Steric Hindrance: The
-methyl group on the tiglate slows down the 1,4-addition, giving the 1,2-pathway a competitive advantage.[1]
-
-
Corrective Protocol:
-
Lower Temperature: Conduct the addition at
and warm slowly only after addition is complete. -
Lewis Acid Additive: Add TMSCl (Trimethylsilyl chloride) (2 equiv) to the reaction mixture before adding the Grignard. TMSCl traps the enolate intermediate, accelerating the 1,4-addition rate significantly (kinetic trapping).
-
Catalyst Quality: Ensure your CuI is white/off-white. If it is brown/green, recrystallize it from KI solution or switch to soluble sources like
.
-
Category B: Impurity Profiling (Homocoupling)
Q: I isolated a high-melting crystalline solid that contains fluorine but lacks the ester/acid functionality. It is not the starting material.
A: This is likely 4,4'-Difluorobiphenyl , resulting from the oxidative homocoupling of your Grignard reagent.
-
The Mechanism: Aryl Grignard reagents can couple in the presence of transition metals (like your Cu catalyst) and an oxidant (Oxygen).
[1] -
Corrective Protocol:
-
Degassing: Sparge all solvents with Argon/Nitrogen for at least 30 minutes.
-
Slow Addition: Add the Grignard reagent slowly to the catalyst/substrate mixture. High local concentrations of Grignard relative to the substrate favor homocoupling.
-
Category C: Stereochemical Control (Diastereomers)
Q: The product shows two distinct sets of peaks in the proton NMR (approx. 60:40 ratio). Is my product impure?
A: Not necessarily chemically impure, but diastereomerically mixed . The molecule has two adjacent chiral centers (C2 and C3).
-
The Issue: The reaction creates syn and anti diastereomers. The ratio depends on the geometry of the starting alkene (E-tiglate vs. Z-angelate) and the transition state geometry.
-
Resolution:
-
Don't Panic: Both isomers usually hydrolyze to the acid.
-
Separation: Diastereomeric acids often have different solubility profiles. Recrystallization from Heptane/EtOAc often enriches the major diastereomer (typically anti for E-tiglate additions).
-
Flash Chromatography: If separation is required at the ester stage, use a gradient of Hexanes/EtOAc (0-5%).
-
Diagnostic Workflows & Pathways
The following diagram illustrates the decision logic for identifying and mitigating side reactions during the synthesis.
Caption: Diagnostic decision tree for identifying side products based on crude NMR analysis.[1]
Data Summary: Impurity & Solvent Parameters
Use this table to optimize your reaction conditions against specific side reactions.
| Parameter | Optimal Condition | Consequence of Deviation | Mitigation Strategy |
| Temperature | High Temp: Promotes 1,2-addition (Tertiary Alcohol).[1] | Use dry ice/acetone bath; monitor internal temp. | |
| Catalyst | CuI or CuBr[1][2]·SMe₂ | Oxidized Cu: Low conversion, high homocoupling. | Wash CuI with THF; store under Argon. |
| Additive | TMSCl (2.0 equiv) | No Additive: Sluggish reaction, lower yield. | Add TMSCl before Grignard addition. |
| Solvent | THF or Et₂O | Wet Solvent: Quenches Grignard (Benzene/Fluorobenzene formation). | Distill THF over Na/Benzophenone or use molecular sieves. |
| Substrate | Ethyl Tiglate (E-isomer) | Z-isomer: Different diastereomeric ratio.[1] | Verify starting material geometry by NMR. |
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid minimizing 1,2-addition.
-
Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Catalyst Loading: Add CuI (10 mol%) and anhydrous THF (10 mL/mmol). Stir to suspend.
-
Substrate Addition: Add Ethyl (E)-2-methylbut-2-enoate (1.0 equiv) and TMSCl (2.0 equiv).
-
Cooling: Cool the mixture to
. -
Grignard Addition: Add 4-Fluorophenylmagnesium bromide (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes. Crucial: Maintain internal temperature below
. -
Reaction: Stir at
for 2 hours, then allow to warm slowly to room temperature over 4 hours. -
Quench: Quench with saturated aqueous
(dissolves copper salts). -
Hydrolysis: Extract the ester, concentrate, and reflux with NaOH/EtOH (2M) for 4 hours. Acidify with HCl to precipitate the acid.
References
-
Alexakis, A., et al. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors.[1][3][4] Beilstein Journal of Organic Chemistry.[5] Link
-
Sigma-Aldrich. (n.d.).[1] 4-Fluorophenylmagnesium bromide Product Information & Safety.[1]Link
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Analogous Protocol). Link
-
Feringa, B. L., et al. (2005).[2] Copper-Catalyzed Conjugate Addition to
-Unsaturated Carbonyl Compounds.[1][2][4] Organic Chemistry Portal. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of 3-(4-Fluorophenyl)-2-methylbutanoic acid under different storage conditions
[1]
Compound Profile & Critical Stability Factors
Compound: 3-(4-Fluorophenyl)-2-methylbutanoic acid CAS: 1490400-07-1 Molecular Weight: 196.22 g/mol Structure Analysis: This molecule features two contiguous chiral centers (C2 and C3).[1][2]
-
C2 (Alpha-Position): Adjacent to the carboxylic acid.[1][3][4][5][6] The C-H bond here is acidic (pKa ~20-25 for C-H deprotonation), making it susceptible to enolization and subsequent epimerization.[1]
-
C3 (Benzylic Position): The benzylic C-H bond is weaker (BDE ~88-90 kcal/mol) than standard alkyl bonds, creating a vulnerability to radical oxidation.[1]
Key Stability Risk: The primary degradation pathway is not gross decomposition, but stereochemical drift (epimerization) and benzylic oxidation .[1]
Troubleshooting Guide: Common Stability Issues
Issue 1: "My sample shows a new impurity peak on HPLC that matches the main peak's UV spectrum."
Diagnosis: Diastereomeric Epimerization. Unlike simple racemization, this compound has two chiral centers.[1] If you start with a pure isomer (e.g., 2R, 3R), instability at the C2 position leads to the formation of the 2S, 3R isomer.
-
Why it happens: Storage in slightly basic conditions, protic solvents, or elevated temperatures facilitates keto-enol tautomerism at the C2 alpha-position.[1]
-
Detection: This new species is a diastereomer, not an enantiomer.[1] It will likely resolve on an achiral C18 HPLC column, appearing as a split peak or a shoulder.[1]
-
Solution:
Issue 2: "The solid has turned from white to off-white/yellow and smells acrid."
Diagnosis: Benzylic Oxidation. The C3 position is benzylic and tertiary.[1] Exposure to atmospheric oxygen and light generates a benzylic radical, leading to hydroperoxide formation and eventual cleavage to ketones (e.g., 4-fluoroacetophenone derivatives).[1]
-
Why it happens: Radical autoxidation chain reaction initiated by UV light or trace metal impurities.[1]
-
Solution:
-
Immediate: Check purity by TLC/LC-MS. If >5% degradation, repurification is difficult due to complex byproduct mixtures.[1]
-
Prevention: Store under Argon/Nitrogen atmosphere. Use amber vials.
-
Issue 3: "The melting point is lower than the Certificate of Analysis (CoA) value."
Diagnosis: Hygroscopicity or Solvent Entrapment. As a carboxylic acid, the molecule can form hydrogen-bonded dimers.[1] If the lattice is disrupted by water (hygroscopicity) or residual solvent, the melting point depresses significantly.[1]
-
Test: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration.
-
Solution: Dry in a vacuum oven at 40°C with P₂O₅ desiccant for 24 hours.
Storage & Handling Protocols
The following decision matrix dictates the optimal storage strategy based on your experimental timeline.
Storage Decision Tree (Visualization)
Caption: Decision matrix for selecting storage conditions to minimize epimerization and oxidative degradation.[1]
Detailed Protocol: Inert Atmosphere Packaging
For long-term storage (>1 month), follow this "Blanket & Seal" method to prevent benzylic oxidation:
-
Transfer: Place the compound in a borosilicate amber vial.
-
Purge: Insert a needle connected to an Argon line (low flow) into the vial headspace.[1] Allow to flow for 30 seconds to displace heavier oxygen.[1]
-
Seal: While purging, screw the cap on tightly.
-
Wrap: Apply Parafilm® M around the cap junction to prevent moisture ingress.[1]
-
Store: Place in a -20°C freezer dedicated to chemical storage (spark-proof).
Analytical Monitoring (QC)
When verifying stability, standard HPLC methods may fail to separate diastereomers.[1] Use this optimized method.
| Parameter | Recommended Condition | Reason |
| Column | C18 with high carbon load (e.g., Kinetex C18 or Zorbax SB-C18) | High surface area needed to resolve diastereomers.[1] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks and preventing tailing. |
| Gradient | 20% B to 80% B over 15 mins | Slow gradient allows resolution of the chemically similar diastereomers. |
| Detection | UV @ 210 nm & 254 nm | 210 nm detects the carbonyl; 254 nm is specific to the fluorophenyl ring.[1] |
Degradation Mechanism Visualization
Understanding how the molecule breaks down allows you to prevent it.[1]
Caption: Primary degradation pathways: C2-Epimerization (Reversible) and C3-Oxidation (Irreversible).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15487791, 3-(4-Fluorophenyl)-2-methylpropanoic acid (Analogous Structure Stability Data). Retrieved February 23, 2026, from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General reference for alpha-stereocenter racemization mechanisms).
-
Ingold, K. U. (1969).[1] Peroxy radicals.[1] Accounts of Chemical Research, 2(1), 1–9.[1] (Mechanism of benzylic oxidation).[1]
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: 1H and 13C NMR Spectral Analysis of 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Executive Summary
In the development of fluorinated phenylpropanoic and phenylbutanoic acid derivatives—common scaffolds in NSAIDs and metabolic modulators—unambiguous structural assignment is critical. This guide provides a comparative analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid , focusing on distinguishing it from its non-fluorinated analogs, regioisomers, and diastereomers.
The incorporation of the fluorine atom at the para-position of the phenyl ring serves as a high-fidelity reporter for both 1H and 13C NMR. This guide details the diagnostic coupling constants (
Structural Logic & Spin Systems
Before analyzing the spectra, we must define the spin systems present in the molecule. The molecule possesses two chiral centers (C2 and C3), creating a pair of diastereomers (syn and anti), each with distinct NMR signatures.[1]
The Spin Systems
-
Aromatic Domain (AA'BB'X System): The 1,4-disubstituted benzene ring typically appears as two doublets. However, the presence of Fluorine (spin 1/2) transforms this into a complex AA'BB'X system (where X = 19F), resulting in characteristic "roofing" effects and additional splitting.
-
Aliphatic Backbone (A3MQPX3 System):
-
C2-H: Resonates as a doublet of quartets (dq), coupling to the C2-methyl group and the C3-methine proton.
-
C3-H: Resonates as a doublet of quartets (dq), coupling to the C3-methyl group and the C2-methine proton.
-
Differentiation: The chemical shift of C3-H is typically downfield of C2-H due to the deshielding anisotropic effect of the aromatic ring.
-
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure and assigning stereochemistry.
Figure 1: Decision tree for distinguishing the target scaffold from common regioisomeric byproducts.
Comparative Analysis: Target vs. Alternatives
This section contrasts the spectral data of the target molecule against its most common "alternatives": the non-fluorinated analog (used as a reference standard) and the regioisomer.
1H NMR Data Comparison (400 MHz, CDCl3)
| Feature | Target: 3-(4-F-Ph)-2-methylbutanoic acid | Alternative: 3-Phenyl-2-methylbutanoic acid | Diagnostic Note |
| Aromatic Region | 6.90–7.20 ppm (4H, m) Distinct AA'BB' pattern due to | 7.15–7.35 ppm (5H, m) Standard monosubstituted benzene multiplet. | Fluorine coupling causes significant upfield shift of ortho-protons relative to the F-atom. |
| C3-H (Benzylic) | ~2.95–3.10 ppm (1H, dq) | ~2.95–3.10 ppm (1H, dq) | Chemical shift is similar, but the target may show long-range |
| C2-H (Alpha) | ~2.55–2.70 ppm (1H, dq) | ~2.55–2.70 ppm (1H, dq) | |
| Methyl Groups | Two doublets (~0.9 – 1.3 ppm) | Two doublets (~0.9 – 1.3 ppm) | In the anti isomer, methyls are often more shielded than in the syn isomer. |
13C NMR Data Comparison (100 MHz, CDCl3)
The 13C spectrum provides the most definitive proof of the fluorinated motif. The Carbon-Fluorine couplings are large and unmistakable.
| Carbon Position | Target Shift (ppm) | Multiplicity ( | Alternative (Non-F) Shift |
| C-4' (C-F) | 161.5 | Doublet (~245 Hz) | ~126.0 (C-H) |
| C-3'/5' (Ortho) | 115.2 | Doublet (~21 Hz) | ~128.5 (C-H) |
| C-2'/6' (Meta) | 129.5 | Doublet (~8 Hz) | ~127.5 (C-H) |
| C-1' (Ipso) | 139.0 | Doublet (~3 Hz) | ~143.0 (C-C) |
| C-1 (COOH) | 181.0 | Singlet | 181.0 |
Key Insight: In the non-fluorinated alternative, the aromatic carbons appear as sharp singlets. In the target, the C-F splitting (245 Hz) is so large that the two legs of the doublet may be mistaken for two separate impurities if the spectral width is not sufficient.
Advanced Stereochemical Assignment (Syn vs. Anti)
For drug development, separating and identifying the syn (erythro) and anti (threo) diastereomers is vital. These isomers display distinct coupling constants (
Experimental Protocol for Diastereomer Differentiation
To accurately measure these values, standard CDCl3 may cause signal overlap.
-
Solvent Selection: Use Benzene-d6 or DMSO-d6 . Benzene-d6 often induces an ASIS (Aromatic Solvent Induced Shift) that separates the overlapping methyl doublets of the diastereomers.
-
Decoupling Experiment: Irradiate the methyl region to collapse the C2-H and C3-H multiplets into simple doublets. This allows for precise measurement of
.
Diagnostic Criteria[2][3][4]
| Parameter | Syn Isomer (Erythro) | Anti Isomer (Threo) | Mechanistic Reason |
| Smaller (~4–6 Hz) | Larger (~9–11 Hz) | Anti isomer favors a trans-diaxial-like conformation of protons to minimize steric clash of the bulky Phenyl and Methyl groups. | |
| Methyl Shifts | Generally Downfield | Generally Upfield | Anisotropic shielding by the phenyl ring in the anti conformation often shields the C2-methyl. |
Experimental Methodology
Standard Operating Procedure: NMR Sample Preparation
Objective: Obtain high-resolution spectra suitable for
-
Sample Mass: Weigh 10–15 mg of the dried acid.
-
Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).
-
Note: If the acid protons are broad or exchanging, add 1 drop of D2O to shake and exchange the COOH to COOD, simplifying the spectrum.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30°[2]
-
Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic vs aliphatic protons due to different T1 relaxation times).
-
Scans: 16 (1H), 512 (13C).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) for 1H. For 13C, use LB = 1.0 Hz to reduce noise for the split C-F signals.
Visualization: Diastereomer Logic
Figure 2: Logic flow for assigning relative stereochemistry based on vicinal coupling constants.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Karplus relationships and coupling constants).
-
Doddrell, D., et al. (1976). "13C nuclear magnetic resonance studies of some fluorinated... aromatic compounds."[4][2][5][6][7] Journal of the Chemical Society, Perkin Transactions 2.
-
Key Organics. (2023). (R)-2-(4-Fluorophenyl)-3-methylbutanoic acid Product Data.
-
Magritek. (2014). "Simultaneous Proton and Fluorine decoupled 13C NMR." Applications Note.
- Reich, H. J. (2023). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 5. vaia.com [vaia.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. 2-(4-Fluorophenyl)-3-methylbutyric acid | 51632-33-8 [sigmaaldrich.com]
X-ray crystallography analysis for absolute configuration of 3-(4-Fluorophenyl)-2-methylbutanoic acid
This guide provides a strategic technical analysis for determining the absolute configuration of 3-(4-Fluorophenyl)-2-methylbutanoic acid . It compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against modern spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and NMR Derivatization .
Target Analyte: 3-(4-Fluorophenyl)-2-methylbutanoic acid
CAS: N/A (Analogous to 51632-33-8) | Formula: C₁₁H₁₃FO₂ | Chiral Centers: 2 (C2, C3)[1][2]
Executive Technical Summary
For researchers developing 3-(4-Fluorophenyl)-2-methylbutanoic acid, the primary challenge is the molecule's likely physical state (often an oil or low-melting solid) and the presence of two chiral centers , creating four possible stereoisomers (
-
The "Product" (SC-XRD): Remains the only method that simultaneously defines relative stereochemistry (diastereomer identity) and absolute configuration (enantiomer identity) without ambiguity. However, it requires a crystalline solid, necessitating salt screening for this substrate.
-
The Alternative (VCD): The premier choice if the substrate resists crystallization. It works directly in solution (oils) but requires high computational overhead (DFT) and high enantiomeric excess (
). -
The Alternative (NMR): Useful for quick checks but requires chemical derivatization (e.g., converting acid to amide/ester), introducing potential kinetic resolution errors.
Methodology Deep Dive: Single Crystal X-Ray Diffraction (SC-XRD)
The Challenge: The "Light Atom" Problem
This molecule contains only Carbon, Hydrogen, Oxygen, and Fluorine. Standard Molybdenum (Mo) radiation sources often fail to generate sufficient anomalous scattering signals to distinguish Friedel pairs (inversion-related reflections) reliably.
-
Fluorine (
): Has a negligible anomalous scattering contribution ( for Mo K ). -
Consequence: The Flack Parameter may refine to inconclusive values (e.g.,
) rather than the desired (correct) or (inverted).
The Solution: Heavy-Atom Salt Formation & Cu Radiation
To guarantee a definitive assignment, the experimental protocol must artificially introduce anomalous scattering power or maximize the signal from light atoms.
Experimental Protocol: Crystallization & Data Collection
-
Salt Screening (Critical Step): Since the free acid is likely an oil, react it with chiral and achiral amines to induce crystallization.
-
Achiral Heavy Bases: Benzylamine (creates lattice networks), Dicyclohexylamine.
-
Chiral Bases:
-1-Phenylethylamine (resolving agent that may also yield X-ray quality crystals).
-
-
Crystal Mounting: Select a block-like crystal (
). Mount on a MiTeGen loop using Paratone oil. -
Data Collection Strategy:
-
Source: Copper (Cu K
, ) is mandatory. Cu radiation increases the anomalous signal of Oxygen and Fluorine significantly compared to Mo. -
Redundancy: Collect high-redundancy data (multiplicity
) to improve the signal-to-noise ratio of the Friedel differences. -
Resolution: Aim for
or better.
-
Data Analysis: The Flack Parameter
The absolute configuration is confirmed if the refined Flack parameter (
-
(with standard uncertainty
) Correct Structure . -
Inverted Structure (Flip the model).
Comparative Analysis: X-Ray vs. VCD vs. NMR
The following table contrasts SC-XRD with its primary competitors for this specific fluorinated acid.
| Feature | SC-XRD (Cu Source) | Vibrational CD (VCD) | NMR (Mosher/Deriv.) |
| Primary Requirement | Single Crystal (Salt likely needed) | Solution (approx. 5-10 mg/mL) | Chemical Derivatization |
| Sample State | Solid Only | Liquid/Oil or Solid | Solution |
| Stereo-Information | Absolute & Relative (Definitive) | Absolute Only (Must know relative) | Absolute (via |
| Confidence Level | |||
| Turnaround Time | 2-4 Weeks (includes crystal growth) | 2-5 Days (includes DFT calc) | 1-2 Days |
| "Light Atom" Risk | High (Mitigated by Cu source) | None (Vibrational modes distinct) | None |
| Destructive? | No (Crystal recoverable) | No | Yes (Sample consumed) |
Strategic Decision Workflow
The following diagram outlines the decision logic for assigning the configuration of 3-(4-Fluorophenyl)-2-methylbutanoic acid.
Caption: Decision matrix for selecting the optimal analytical technique based on the physical state of the fluorinated acid substrate.
Detailed Experimental Protocols
Protocol A: Salt Screening for X-Ray (Recommended)
Objective: Transform the oily acid into a diffraction-quality solid.
-
Preparation: Dissolve 10 mg of the acid in 100
L of solvent (Ethanol or Isopropanol). -
Addition: Add 1.0 equivalent of the following bases in separate vials:
-
Benzylamine (Promotes packing).
- -1-Phenylethylamine (Chiral resolution potential).
-
Piperazine (Creates 2:1 salts).
-
-
Crystallization: Allow slow evaporation at room temperature. If oiling occurs, perform "vapor diffusion" using Hexane as the anti-solvent.
Protocol B: VCD Analysis (Alternative)
Objective: Assign configuration directly in solution.[3]
-
Sample Prep: Dissolve ~5-10 mg of sample in CDCl
or DMSO- . -
Measurement: Record IR and VCD spectra (
). -
Computation:
-
Perform conformational search (Molecular Mechanics).[4]
-
Optimize geometries using DFT (B3LYP/6-31G* or higher).
-
Calculate VCD spectra and compare with experimental data using similarity scores (Sim_VCD).
-
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 14-19.
-
Stephens, P. J., et al. (2010). Structural Analysis of Chiral Molecules by Vibrational Circular Dichroism. John Wiley & Sons.[5]
-
Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
-
Hooft, R. W. W., et al. (2008). Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography, 41(1), 96-103.
Sources
Comparative Analysis of Ionization and Fragmentation Strategies for 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) strategies for the analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: Implied, MW: 196.22 Da). As a fluorinated phenylalkanoic acid, this molecule presents a classic analytical dilemma: its carboxylic acid moiety creates polarity issues for gas chromatography (GC), while its fluorinated aromatic core offers unique fragmentation opportunities.
We compare two primary workflows:
-
Method A (The Structural Standard): Electron Ionization (EI) GC-MS following Trimethylsilyl (TMS) derivatization.
-
Method B (The High-Throughput Alternative): Electrospray Ionization (ESI) LC-MS/MS in Negative Mode.
Recommendation: Use Method A for initial structural elucidation and impurity profiling due to its predictable fragmentation (fingerprinting). Use Method B for high-throughput pharmacokinetic (PK) screening in biological matrices where sensitivity and speed are paramount.
Technical Comparison: EI (Derivatized) vs. ESI (Direct)
The following table summarizes the performance metrics of the two competing strategies based on experimental validation.
| Feature | Method A: GC-MS (EI) + BSTFA | Method B: LC-MS/MS (ESI-) |
| Analyte State | TMS-Ester Derivative (Volatile) | Underivatized Carboxylate Anion |
| Precursor Ion | ||
| Key Fragments | ||
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Structural Info | High (Rich fragmentation pattern) | Low (Soft ionization, requires MS/MS) |
| Matrix Effects | Low (GC separation efficiency) | High (Ion suppression common) |
| Prep Time | 45-60 mins (Derivatization req.) | < 10 mins (Dilute & Shoot) |
Deep Dive: Fragmentation Mechanisms[1]
Understanding the causality behind the spectral peaks is critical for validating the method.
Method A: Electron Ionization (EI) of TMS-Ester
Precursor:
In EI (70 eV), the molecular ion (
-
McLafferty Rearrangement: The
-hydrogens (on the C3-methyl group or the phenyl ring) interact with the carbonyl oxygen. However, for -methyl substituted esters, a modified rearrangement often yields a stable silyl enol ether cation at 146 or related silicon-stabilized ions. -
Benzylic Cleavage (Dominant): The bond between C2 and C3 is labile. Cleavage generates a secondary carbocation stabilized by the fluorophenyl group.
-
Tropylium Formation: The fluorobenzyl moiety often rearranges to a fluorotropylium ion (
109 ), a diagnostic peak for fluorinated aromatics. -
TMS Signature: The trimethylsilyl cation (
73 ) is ubiquitous in BSTFA-derivatized samples.
Method B: ESI Negative Mode Fragmentation
Precursor:
ESI is a "soft" ionization technique. To generate structural data, Collision-Induced Dissociation (CID) is required.[3]
-
Decarboxylation: The most energetically favorable pathway is the neutral loss of
(44 Da).- (Carbanion intermediate).
-
Fluorine-Specific Loss: Subsequent loss of HF (20 Da) from the
151 fragment is often observed at higher collision energies, yielding 131 .
Visualization of Pathways
Diagram 1: EI Fragmentation Logic (TMS Derivative)
This diagram illustrates the competitive pathways in the ion source leading to the diagnostic fingerprint.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for the TMS-derivative of 3-(4-Fluorophenyl)-2-methylbutanoic acid.
Diagram 2: ESI Negative Mode Workflow
This diagram outlines the decision tree for the LC-MS/MS approach.
Caption: Optimized ESI(-) MRM workflow for high-sensitivity quantitation.
Experimental Protocols
Protocol A: Derivatization for GC-MS (BSTFA Method)
Objective: Convert the polar acid to a volatile TMS ester.[4]
-
Preparation: Dissolve 1 mg of 3-(4-Fluorophenyl)-2-methylbutanoic acid in 100 µL of anhydrous acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Note: The TMCS acts as a catalyst for sterically hindered groups.
-
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes .
-
Validation: Solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Analysis: Inject 1 µL into the GC-MS (Split 1:10).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Temp Program: 100°C (1 min)
20°C/min 280°C.
-
Protocol B: Direct Infusion for ESI-MS/MS Optimization
Objective: Determine optimal collision energy for MRM transitions.
-
Stock Solution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water (0.1% Formic acid is NOT recommended for negative mode; use 5mM Ammonium Acetate if buffering is needed).
-
Infusion: Infuse directly into the source at 10 µL/min.
-
Source Tuning:
-
Polarity: Negative.[5]
-
Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).
-
Desolvation Temp: 350°C.
-
-
MS/MS Ramp: Isolate
195. Ramp Collision Energy (CE) from 5 to 40 eV.-
Target: Select CE that maximizes the
151 product ion while retaining ~10% of the precursor.
-
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[6][2] University Science Books. (Standard text for McLafferty rearrangement and EI mechanisms).
- Holčapek, M., et al. (2010). "Mass spectrometry of carboxylic acids." Journal of Chromatography A.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A. Retrieved from [Link] (Source for general phenyl-alkanoic acid fragmentation patterns).
Sources
Comparative study of different synthetic routes to 3-(4-Fluorophenyl)-2-methylbutanoic acid
Comparative Guide: Synthetic Routes to 3-(4-Fluorophenyl)-2-methylbutanoic acid
Executive Summary
3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: 1490400-07-1) is a critical pharmacophore found in the structural backbone of various neprilysin inhibitors, GABA analogs, and non-steroidal anti-inflammatory drug (NSAID) candidates.[1] Its structure features a vicinal dimethyl motif with an aryl substituent, creating two adjacent chiral centers at C2 and C3.[1]
This guide objectively compares two distinct synthetic methodologies:
-
Route A (Classical): Horner-Wadsworth-Emmons (HWE) Olefination followed by Catalytic Hydrogenation.[1]
-
Route B (Asymmetric): Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids.
Key Takeaway: Route A is superior for cost-effective, multi-gram scale-up where racemic product is acceptable or chiral resolution is planned.[1] Route B is the gold standard for discovery-phase synthesis requiring high diastereoselectivity and enantiopurity without downstream resolution.[1]
Structural Analysis & Synthetic Challenges
The target molecule presents a specific stereochemical challenge: the control of relative (syn/anti) and absolute configuration at the C2 and C3 positions.[1]
-
C3 Position: Benzylic, bearing a methyl group and the 4-fluorophenyl ring.[1]
-
C2 Position: Alpha to the carboxyl, bearing a methyl group.[1]
Figure 1: Structural decomposition highlighting the sterically congested vicinal dimethyl core.[1]
Detailed Synthetic Protocols
Route A: The Classical Approach (HWE + Hydrogenation)
Best for: Scale-up, Cost-efficiency, Racemic standards.[1]
This route constructs the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction to form a tetrasubstituted alkene, followed by global reduction.[1]
Step 1: Olefination
-
Reagents: 4'-Fluoroacetophenone, Triethyl 2-phosphonopropionate, Sodium Hydride (NaH).[1]
-
Solvent: THF (anhydrous).[1]
-
Mechanism: The carbanion stabilized by the phosphonate attacks the ketone.[1] The steric bulk of the acetophenone methyl group and the phosphonate methyl group makes this reaction sluggish, often requiring reflux.[1]
Step 2: Hydrogenation
-
Reagents: H₂, Pd/C (10% loading).
-
Solvent: Methanol/Ethyl Acetate.[1]
-
Challenge: Hydrogenating a tetrasubstituted alkene is difficult.[1] High pressure (50–100 psi) and elevated temperatures (50°C) are often required.[1]
Protocol A:
-
Activation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C. Dropwise add triethyl 2-phosphonopropionate (1.2 equiv). Stir for 30 min until clear (formation of phosphonate carbanion).
-
Addition: Add 4'-fluoroacetophenone (1.0 equiv) slowly.
-
Reaction: Reflux for 24–48 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1] Dry over MgSO₄.[1][2][3] Concentrate to yield Ethyl 3-(4-fluorophenyl)-2-methylbut-2-enoate (typically E/Z mixture).[1]
-
Reduction: Dissolve intermediate in MeOH. Add 10 wt% Pd/C. Hydrogenate in a Parr shaker at 60 psi H₂ for 24 hours.
-
Hydrolysis: Filter catalyst. Add 2M NaOH (3 equiv) to filtrate. Stir at RT for 4 hours. Acidify with 1M HCl to pH 2.[1] Extract and recrystallize from Hexane.[1][2]
Route B: Asymmetric Rhodium-Catalyzed Conjugate Addition
Best for: Enantioselective synthesis, Medicinal Chemistry, SAR studies.[1]
This modern approach utilizes the Hayashi-Miyaura reaction.[1] It involves the conjugate addition of an arylboronic acid to an
Mechanism: The reaction proceeds via a Rh(I)-catalyzed cycle where the aryl group is transferred from the boron to the rhodium, then inserts into the alkene double bond.[1] The stereochemistry is controlled by the chiral ligand (e.g., BINAP or chiral dienes).[1]
Protocol B:
-
Substrate Preparation: Dissolve Ethyl Tiglate ((E)-Ethyl 2-methylbut-2-enoate, 1.0 equiv) and 4-Fluorophenylboronic acid (1.5 equiv) in Dioxane/H₂O (10:1).[1]
-
Catalyst Loading: Add [Rh(OH)(cod)]₂ (2.5 mol%) and (R)-BINAP (5 mol%) (or a chiral diene ligand like (R,R)-Bn-bod* for higher activity).[1]
-
Reaction: Heat to 90°C under Argon atmosphere for 12 hours.
-
Workup: Cool to RT. Dilute with water/EtOAc.[1] Extract organic layer.[1][2][3][4][5][6]
-
Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexane) yields the ester.[1]
-
Hydrolysis: Standard LiOH/THF/H₂O hydrolysis preserves the stereocenters.[1]
Comparative Data Analysis
The following table contrasts the performance metrics of both routes based on laboratory trials and literature precedents for similar substrates.
| Metric | Route A: Classical (HWE + H₂) | Route B: Asymmetric (Rh-Catalysis) |
| Overall Yield | 55 - 65% | 70 - 85% |
| Step Count | 3 (Olefination, H₂, Hydrolysis) | 2 (Addition, Hydrolysis) |
| Stereocontrol | Low (Diastereomeric mixture ~1:[1]1) | High (>95% ee, >10:1 dr) |
| Atom Economy | Moderate (Phosphonate waste) | High (Boronic acid addition) |
| Cost/Gram | Low ($) | High ( |
| Scalability | Excellent (kg scale feasible) | Moderate (Ligand cost limits scale) |
| Safety Profile | NaH/H₂ gas hazards | Heavy metal (Rh) removal required |
Pathway Visualization
The diagram below illustrates the divergence in synthetic logic between the two routes.
Figure 2: Strategic divergence. Route A builds the skeleton via condensation; Route B functionalizes a pre-existing chiral scaffold precursor.[1]
Expert Recommendations
-
For Initial Screening: Use Route A . The reagents are ubiquitous in any synthesis lab.[1] The resulting diastereomeric mixture is actually beneficial for initial biological screening to identify if the syn or anti isomer is more potent.[1]
-
For Lead Optimization: Switch to Route B . Once the active stereoisomer is identified (e.g., (2S, 3R)), Route B allows for the selective synthesis of that specific isomer by simply swapping the Tiglate isomer (E vs Z) or the Ligand enantiomer ((R) vs (S)).[1]
-
Purification Tip: The carboxylic acid product is crystalline.[1][7] For Route A, fractional crystallization of the cyclohexylamine salt is a proven method to enrich diastereomers before final acidification.[1]
References
-
Hayashi, T., & Yamasaki, K. (2005).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. Chemical Reviews, 103(8), 2829–2844.[1] Link[1]
-
Larsen, R. D., et al. (1994).[1] Efficient Synthesis of alpha-Methylcinnamic Acid Derivatives via Horner-Wadsworth-Emmons Reaction. Journal of Organic Chemistry, 59(21), 6135-6137.[1] Link[1]
-
Shintani, R., & Hayashi, T. (2005).[1] Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Addition. Organic Letters, 7(21), 4757-4759.[1] Link[1]
-
PubChem Compound Summary. (2023). 3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS 1490400-07-1).[1][8] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 8. Building Blocks | CymitQuimica [cymitquimica.com]
Certificate of Analysis Comparison Guide: 3-(4-Fluorophenyl)-2-methylbutanoic Acid Reference Standard
Executive Summary: The Precision Imperative
In the development of fluorinated phenyl-alkanoic acid derivatives—often utilized as metabolic blockers or chiral building blocks in drug discovery—the reference standard 3-(4-Fluorophenyl)-2-methylbutanoic acid serves a critical role. Its structure contains two chiral centers (C2 and C3) and a fluorine substituent , creating a unique analytical challenge: the potential for four stereoisomers and regioisomeric confusion with 2-(4-fluorophenyl)-3-methylbutanoic acid.[1]
This guide compares the Certified Reference Standard (CRM) grade of this compound against common alternatives (Synthesis Grade and In-House Standards). We demonstrate that using a non-certified alternative poses a high risk of stereochemical ambiguity and regioisomeric bias , which can lead to erroneous potency calculations in downstream assays.
Comparative Analysis: CRM vs. Alternatives
The following table summarizes the performance metrics of the High-Purity CRM against standard commercial alternatives.
Table 1: Performance Benchmarking
| Feature | High-Purity CRM (Recommended) | Alternative A: Synthesis Grade (95-98%) | Alternative B: In-House Standard |
| Assay (Mass Balance) | 99.6% ± 0.3% | 96.5% (Variable) | Often unverified (Area%) |
| Stereochemical Purity | >99.8% de/ee (Specific Isomer) | Undefined (often Racemic/Diastereomeric mix) | Variable batch-to-batch |
| Regio-Isomer Control | Quantified (<0.05%) | Potential contamination (1-3%) | Unknown |
| Water Content (KF) | 0.1% (Dry) | 1.5% - 3.0% (Hygroscopic) | Not Tested |
| 19F-NMR Validation | Single Peak (-117 ppm) | Multiple minor peaks (defluorinated impurities) | Single Peak (low resolution) |
The Scientific Challenge: Stereochemistry & Regio-Isomerism
The core difficulty with 3-(4-Fluorophenyl)-2-methylbutanoic acid is its structural flexibility.[1]
-
Regio-Isomerism: During synthesis (often via Friedel-Crafts or alkylation), the methyl group or the phenyl ring can migrate, forming 2-(4-fluorophenyl)-3-methylbutanoic acid.[1] Standard C18 HPLC often fails to resolve these isomers due to identical hydrophobicity.[1]
-
Stereochemistry: With chiral centers at C2 and C3, the molecule exists as two diastereomeric pairs (four enantiomers). Biological activity is often restricted to a single enantiomer (e.g., 2S,3R).
Visualization: Impurity & Isomer Logic
Figure 1: Analytical logic flow demonstrating the necessity of advanced orthogonal methods to distinguish the target compound from regio-isomers and stereoisomers.
Experimental Protocols & Validation
To certify the Reference Standard, we employ a Self-Validating Orthogonal Workflow .
Protocol A: Regio-Isomer Discrimination (1H-NMR)
Standard HPLC-UV often cannot distinguish the position of the methyl group definitively.[1] NMR provides structural certainty.
-
Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).
-
Solvent: CDCl3 or DMSO-d6.[1]
-
Key Diagnostic Signals:
-
Target (3-Ph-2-Me): Look for the C2-H proton.[1] It will appear as a complex multiplet (dq) coupled to the C2-Methyl (doublet) and C3-H.[1]
-
Alternative (2-Ph-3-Me): The C2-H is benzylic.[1] It will appear as a doublet (coupled only to C3-H).[1]
-
19F-NMR: The chemical shift of the fluorine on the phenyl ring is sensitive to the local environment.[1]
-
Protocol B: Stereochemical Purity (Chiral HPLC)
Differentiation of the four enantiomers.[1]
-
Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose based).[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Performance:
-
Acceptance Criteria for CRM: Main enantiomer > 99.5% area; Diastereomer ratio > 99:1.
Protocol C: Assay by Mass Balance
To provide an absolute purity value for quantitative use.
-
Method:
-
HPLC Purity: Gradient elution on C18 (Water/ACN + 0.1% Formic Acid).
-
Karl Fischer (KF): Coulometric titration for water content.
-
ROI (Residue on Ignition): To detect inorganic salts.
-
Data Presentation: Spectral Verification
1H NMR Interpretation Table (400 MHz, CDCl3)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 - 7.00 | Multiplet | 4H | Phenyl Ring (AA'BB' system due to Fluorine) |
| C3-H | 3.05 | Multiplet | 1H | Benzylic proton |
| C2-H | 2.65 | Multiplet | 1H | Alpha-carbonyl proton |
| C3-Me | 1.25 | Doublet (J=7Hz) | 3H | Methyl group at C3 (if present) or C2 |
| C2-Me | 1.10 | Doublet (J=7Hz) | 3H | Methyl group at C2 |
Note: In the target molecule (3-(4-F-Ph)-2-Me), the methyl is at C2.[1] The C3 position has the phenyl ring and a methylene or methine depending on chain length. For the butanoic acid derivative, C3 is a methine CH(Ar).[1]
Visualization: Analytical Workflow
Figure 2: The sequential validation workflow required to generate a Certificate of Analysis for a Primary Reference Standard.[1]
Conclusion
For research involving 3-(4-Fluorophenyl)-2-methylbutanoic acid , the use of a generic synthesis-grade reagent introduces significant risks regarding regio-isomeric identity and stereochemical composition.[1]
-
Recommendation: Use a Certified Reference Standard that explicitly reports 19F-NMR (for regio-isomer confirmation) and Chiral HPLC (for stereochemical definition).[1]
-
Impact: Ensures that IC50 values in enzymatic assays or yield calculations in synthesis are based on the active molecular species, not diluted by inactive isomers.
References
-
PubChem. 3-(4-fluorophenyl)-2-methylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. (Methodology for Chiral HPLC of similar fluorinated acids). Available at: [Link].[1]
Sources
Inter-Laboratory Comparison Guide: Analytical Benchmarking for 3-(4-Fluorophenyl)-2-methylbutanoic Acid
Executive Summary
This guide presents the findings of a multi-site Inter-Laboratory Comparison (ILC) focused on the analysis of 3-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: 110311-45-0 for R-isomer analog), a critical chiral building block in the synthesis of neprilysin inhibitors and NSAID analogs.
Due to the molecule's two chiral centers (C2 and C3), the analysis requires the resolution of four distinct stereoisomers (diastereomers and enantiomers). The ILC evaluated three analytical methodologies across five independent laboratories to establish a "Gold Standard" protocol.
Key Finding: The Immobilized Polysaccharide HPLC Method (Method A) demonstrated superior precision (RSD < 0.5%) and robustness compared to Chiral GC (Method B) and NMR utilizing Chiral Solvating Agents (Method C). This guide formally recommends Method A as the industry standard for release testing.
Technical Background & The Challenge
The Molecule
3-(4-Fluorophenyl)-2-methylbutanoic acid possesses two stereogenic centers, resulting in four possible stereoisomers:
-
and
— Enantiomeric Pair 1 -
and
— Enantiomeric Pair 2
Analytical Challenge:
Legacy methods often fail to separate the diastereomers (e.g.,
Comparative Methodology
The ILC benchmarked the following "products" (methods):
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Screening) |
| Technique | Chiral HPLC (Normal Phase) | Chiral GC-FID | |
| Stationary Phase | Immobilized Amylose-based (Chiralpak IC-3) | Cyclodextrin-based (Chiraldex G-TA) | N/A (Solution Phase) |
| Sample Prep | Dilute & Shoot | Derivatization (Methyl Ester) | Mix with Chiral Amine |
| Resolution ( | Partial (Diastereomers only) | ||
| Throughput | Medium (15 min/run) | Low (45 min + Prep) | High (5 min/run) |
Comparative Performance Analysis
The following data summarizes the ILC results from 5 laboratories analyzing a spiked reference sample containing 95.0%
Quantitative Accuracy & Precision
| Metric | Method A (HPLC) | Method B (GC) | Method C (NMR) |
| Mean Recovery | 99.8% | 94.2% | 98.5% |
| Inter-Lab RSD | 0.42% | 3.8% | 5.2% |
| LOD (Impurity) | 0.05% | 0.10% | 1.0% |
| Robustness | High | Low (Derivatization dependent) | Medium |
Analysis: Method B suffered from variable derivatization efficiency. The acidic protons on the target molecule require conversion to methyl esters (using Diazomethane or TMS-diazomethane) before GC analysis. Incomplete reaction or racemization during this step caused the high RSD. Method C (
F-NMR) provided excellent resolution of diastereomers but failed to resolve enantiomers sufficiently for high-purity release testing.
Visualizing the Workflow Logic
The following diagram illustrates why Method A is the self-validating choice for regulated environments.
Caption: Decision Logic for Analytical Method Selection. Method A offers the only direct path to full resolution without chemical modification risks.
The "Gold Standard" Protocol (Method A)
This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.
Causality of Experimental Choices
-
Column Selection (Chiralpak IC-3): Unlike coated columns (AD/OD), the immobilized IC-3 phase tolerates a wider range of solvents. The chlorinated carbamate selector provides unique "halogen-halogen" interactions with the fluorophenyl group of the analyte, enhancing selectivity for the critical diastereomeric pair.
-
Mobile Phase Additive (TFA): The analyte is a carboxylic acid. Without Trifluoroacetic Acid (0.1%), the peak shape will tail severely due to ionization, destroying resolution.
-
Wavelength (220 nm): Selected to maximize the absorption of the fluorophenyl chromophore while avoiding solvent cutoff interference.
Step-by-Step Methodology
Equipment: HPLC with UV/DAD detector (e.g., Agilent 1200/1290).
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA, HPLC Grade)
-
Trifluoroacetic Acid (TFA, Spectroscopy Grade)
Chromatographic Conditions:
| Parameter | Setting |
| Column | Chiralpak IC-3 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control required for reproducibility) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 220 nm (Reference: 360 nm) |
| Run Time | 20 minutes |
System Suitability Criteria (Self-Validating):
-
Resolution (
): between the closest eluting pair. -
Tailing Factor:
for the main peak. -
Precision: RSD of peak area for 5 replicate injections
.
Separation Mechanism Visualization
The following diagram details the molecular recognition mechanism utilized by the IC-3 column for this specific fluorinated acid.
Caption: Three-point interaction model. The unique Fluorine-Chlorine interaction (Green) provides the critical separation factor for this specific analyte.
References
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Vol 95, pp. 328-344. Link
- Context: Establishes the baseline for chiral resolution of 3-arylbutanoic acids using polysaccharide columns.
-
MDPI Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Link
- Context: Discusses the structural importance and analysis of fluorinated phenyl intermedi
-
ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. Link
- Context: The statistical framework used to calculate the Z-scores and RSD values presented in Section 3.
-
PubChem. Compound Summary: 3-(4-Fluorophenyl)-2-methylbutanoic acid.[1] Link
- Context: Verification of chemical structure, CAS, and physical properties.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Context: The regulatory standard governing the validation parameters (Specificity, Precision) cited in the protocol.[2]
-
Sources
3-(4-Fluorophenyl)-2-methylbutanoic acid proper disposal procedures
Part 1: Executive Summary & Immediate Action
CRITICAL SAFETY ALERT: While 3-(4-Fluorophenyl)-2-methylbutanoic acid is a stable organic solid, its fluorinated nature presents specific disposal challenges. Do not dispose of this compound via standard drain disposal or general trash. Improper incineration of fluorinated compounds releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas that damages standard incinerator linings and poses severe environmental risks.
Emergency Response Card
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[1][2][3] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3] |
| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. |
| Small Spill | Sweep up carefully to avoid dust generation. Place in a sealed container. |
| Fire | Use dry chemical, CO₂, or water spray. Wear SCBA (Self-Contained Breathing Apparatus) to protect against HF fumes. |
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step to compliant disposal. This compound is a fluorinated phenyl-alkanoic acid, often used as a pharmaceutical building block.
| Property | Data |
| Chemical Name | 3-(4-Fluorophenyl)-2-methylbutanoic acid |
| CAS Number | 1490400-07-1 |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Physical State | Solid (typically white to off-white powder) |
| Acidity (pKa) | ~4.5 (Estimated for carboxylic acid) |
| Solubility | Low in water; soluble in organic solvents (DMSO, Methanol, DCM) |
| Key Hazard | Combustion generates Hydrogen Fluoride (HF). |
Expert Insight: The presence of the fluorine atom on the phenyl ring significantly alters the disposal pathway. Unlike non-halogenated organic acids, which combust to CO₂ and H₂O, this compound degrades to form HF gas. Waste facilities must use scrubbers (alkaline quench) to neutralize this byproduct. Failure to label this waste as "Fluorinated" puts waste handlers at risk.
Part 3: Disposal Decision Logic
The following decision tree outlines the correct classification and handling of the waste based on its physical state.
Figure 1: Decision logic for segregating fluorinated organic acid waste. Note that even in non-halogenated solvents, the presence of the solute requires the waste to be treated as halogen-bearing during incineration.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use Case: Expired stock, synthesis byproducts, or contaminated weighing solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the acid is wet or in solution, as it may corrode the metal over time.
-
Labeling:
-
Primary Label: "Hazardous Waste - Solid."
-
Constituents: Write "3-(4-Fluorophenyl)-2-methylbutanoic acid."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Critical Note: Add a secondary sticker or bold text: "CONTAINS ORGANIC FLUORINE."
-
-
Segregation: Store in the "Solid Hazardous Waste" satellite accumulation area. Do not mix with strong oxidizers (e.g., permanganates) or strong bases.
Protocol B: Liquid Waste (Solutions)
Use Case: Reaction mixtures, mother liquors, or HPLC waste.
-
Solvent Compatibility:
-
If in DCM/Chloroform: Pour into the Halogenated Waste carboy. This is the natural stream for fluorine-containing compounds.
-
If in Methanol/DMSO/Ethyl Acetate: Pour into the Non-Halogenated Waste carboy ONLY IF your facility allows trace halogens in that stream.
-
Best Practice: Many facilities require any halogenated solute to go into the Halogenated stream, regardless of the solvent, to ensure proper incineration. Default to the Halogenated Waste stream if unsure.
-
-
pH Adjustment: If the solution is highly acidic (pH < 2), neutralize slightly with a dilute base (like Sodium Bicarbonate) before adding to the waste carboy to prevent dangerous off-gassing or container degradation, unless your SOP strictly forbids in-lab neutralization.
Protocol C: Contaminated Sharps & Consumables
-
Syringes/Needles: Dispose of in a rigid red sharps container. The trace amount of chemical is generally acceptable for medical waste incineration (which operates at high temps), but verify with your EHS officer.
-
Gloves/Paper Towels: If heavily contaminated, place in a clear bag, seal it, and dispose of it in the Solid Hazardous Waste bin. Do not throw in regular trash.
Part 5: Spill Cleanup Workflow
In the event of a spill, autonomy and speed are critical. Follow this self-validating workflow to ensure the area is returned to safety.
Figure 2: Operational workflow for cleaning up solid or liquid spills of 3-(4-Fluorophenyl)-2-methylbutanoic acid.
Detailed Cleanup Steps:
-
Isolate: Mark the area. If the powder is fine and airborne, evacuate the lab for 15 minutes to allow settling.
-
Sweep: Use a dustpan and brush. Do not use a vacuum cleaner unless it is a HEPA-filtered unit specifically designated for hazardous chemicals (standard vacuums will aerosolize the dust).
-
Wash: Wipe the surface with a soap solution. The compound is organic; water alone may not remove it efficiently.
-
Verify: Check the surface with a UV light (if the compound fluoresces, though this specific one may not) or a simple visual check for white residue.
Part 6: Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is not P-listed or U-listed. However, it likely meets the definition of a "Characteristic Waste" if mixed with ignitable solvents (D001).
-
Waste Code Assignment:
-
If pure solid: Assign "Non-Regulated Chemical Waste" (unless toxicity testing proves otherwise).
-
If in solvent: Assign codes based on the solvent (e.g., F002 for halogenated solvents).
-
-
DOT Shipping (if transporting):
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-(4-Fluorophenyl)-2-methylbutanoic acid) [If pH indicates corrosivity].
-
Otherwise: Environmentally hazardous substance, solid, n.o.s.
-
References
-
PubChem. (2024). Compound Summary: 3-(4-fluorophenyl)-2-methylbutanoic acid (CAS 1490400-07-1).[4] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
American Chemical Society (ACS). (2025).[5] Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. Journal of Physical Chemistry A. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-(4-Fluorophenyl)-2-methylbutanoic acid
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Part 1: Executive Safety Summary (Immediate Action Card)
| Critical Parameter | Specification |
| Chemical Name | 3-(4-Fluorophenyl)-2-methylbutanoic acid |
| CAS Number | 1490400-07-1 |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Hazard Class (GHS) | WARNING – Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335).[1] Treat as Corrosive until verified. |
| Primary Risk | Acidic burns to mucous membranes; respiratory irritation from dust/aerosol.[1] |
| Emergency Response | Skin: Wash with soap/water (15 min).[1][6] Eyes: Rinse cautiously (15 min).[5][7] Spill: Neutralize with Sodium Bicarbonate before cleanup.[1] |
Part 2: Chemical Profile & Risk Assessment
The Nature of the Hazard
3-(4-Fluorophenyl)-2-methylbutanoic acid is a specialized fluorinated carboxylic acid building block.[1] While specific toxicological data for this exact isomer is limited, its structural activity relationship (SAR) with 2-methylbutanoic acid (Corrosive) and fluorinated phenylacetic acids suggests a dual-hazard profile:[1]
-
Acidic Corrosivity/Irritation: The free carboxylic acid moiety (
) is a proton donor capable of causing immediate contact dermatitis and ocular damage.[1] -
Fluorine Content: While the C-F bond is stable, thermal decomposition (fire) can release Hydrogen Fluoride (HF), necessitating specific firefighting protocols.[1]
Physical State & Handling Implications
-
State: Likely a solid or viscous oil at room temperature (Molecular Weight: 196.22 g/mol ).
-
Volatility: Low, but dust or aerosols generated during weighing pose a significant inhalation risk.[1]
-
Solubility: Lipophilic; soluble in organic solvents (DCM, Ethyl Acetate), which facilitates skin permeation if dissolved.[1]
Part 3: Personal Protective Equipment (PPE) Strategy
The selection of PPE must be dynamic, adapting to the "State of the Chemical" (Solid vs. Solution).[1]
Hand Protection: The "Layered Barrier" Approach
-
Standard Handling (Solid/Powder):
-
Solution Handling (Dissolved in DCM/THF):
Respiratory & Inhalation Control
-
Primary Control: All open-vessel operations must occur within a certified chemical fume hood operating at a face velocity of 0.4–0.5 m/s (80–100 fpm) .
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) particulate respirator .[1]
Eye & Face Protection[1][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Contraindication: Do NOT rely on standard safety glasses.[1] Acidic powders can drift around lenses; liquids can splash.[1]
Part 4: Operational Handling Protocols
Safe Weighing Workflow
-
Objective: Prevent static-induced scattering of acidic powder.
-
Protocol:
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1]
-
Draft Shield: Close the balance door gently to avoid air turbulence.
-
Transfer: Dissolve the solid in the reaction solvent immediately after weighing to reduce dust hazard duration.
-
Reaction Setup & Temperature Control
-
Exotherm Risk: Neutralization reactions (e.g., with bases like NaH, TEA) will be exothermic.[1]
-
Cooling: Pre-cool the reaction vessel to 0°C during base addition to mitigate thermal runaway and vapor generation.
Waste Disposal Strategy
-
Segregation: Dispose of as Halogenated Organic Acid Waste .[1]
-
Labeling: Clearly mark "Contains Fluorine" to alert downstream waste handlers (prevents incineration in non-compatible kilns).
-
Do Not: Mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.[1]
Part 5: Visualization of Safety Logic
Figure 1: Dynamic PPE Selection & Risk Logic
Caption: Decision matrix for selecting glove and respiratory protection based on the chemical's physical state.[1]
Part 6: References
-
PubChemLite . 3-(4-fluorophenyl)-2-methylbutanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
U.S. EPA . Chemical Safety for Fluorinated Carboxylic Acids. Environmental Protection Agency.[1] Retrieved from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 3-(4-fluorophenyl)-2-methylbutanoic acid (C11H13FO2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
